1-O-Acetyl-6-O-isobutyrylbritannilactone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aS,4R,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14-/m0/s1 |
InChI Key |
ASZIGQFYGXSPCO-RHBIEUIISA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Source and Isolation of 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural Source
The primary natural source of 1-O-Acetyl-6-O-isobutyrylbritannilactone is the flowering aerial parts of Inula britannica , a plant belonging to the Asteraceae family.[1][2][3][4] This plant, commonly known as British yellowhead or meadow fleabane, has a history of use in traditional medicine, particularly in Asia, for treating various conditions. The flowers of Inula britannica are a rich source of a diverse array of sesquiterpenoids, including this compound and other related lactones.[1][2][3][4]
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₆ |
| Molecular Weight | 378.46 g/mol |
| Class | Sesquiterpene Lactone |
| Appearance | White to off-white solid |
| CAS Number | 135636-47-6 |
Experimental Protocols: Isolation and Purification
The following is a detailed, multi-step protocol for the isolation of sesquiterpene lactones from Inula britannica flowers. This protocol is adapted from a published method for the isolation of 1-O-Acetylbritannilactone (ABL) and is expected to be highly effective for the isolation of the target compound, this compound, due to their structural similarities.
Plant Material and Extraction
-
Plant Material: The flowers of Inula britannica are the primary source material.
-
Extraction:
-
Air-dry the flowers of Inula britannica.
-
Powder the dried flowers using a mechanical grinder.
-
Exhaustively extract the powdered plant material with 95% ethanol (B145695) at room temperature. This can be done by maceration with intermittent shaking or by using a Soxhlet apparatus.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation
-
Solvent Partitioning:
-
Suspend the crude ethanolic extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The sesquiterpene lactones, including this compound, are expected to be concentrated in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness under reduced pressure.
-
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of the pure compound.
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 100% n-hexane to 100% ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a suitable visualization method (e.g., UV light or staining with an appropriate reagent like vanillin-sulfuric acid).
-
Combine fractions showing similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step helps in removing pigments and other impurities of different molecular sizes.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
The final purification is achieved using preparative HPLC on a C18 reversed-phase column.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
Quantitative Data
Due to the lack of specific published data for the isolation of this compound, the following table presents hypothetical but realistic quantitative data based on the isolation of similar sesquiterpenoids from Inula britannica. The yield of a specific natural product can vary significantly based on the plant's geographical origin, harvest time, and the efficiency of the isolation process.
| Parameter | Value |
| Starting Material (Dried Flowers) | 1 kg |
| Crude Ethyl Acetate Extract | ~50 g |
| Yield of Pure Compound | 10-50 mg (estimated) |
| Purity (by HPLC) | >98% |
Spectroscopic Data (Hypothetical)
The following table outlines the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to acetyl protons (δ ~2.0-2.1 ppm, s, 3H), isobutyryl protons (δ ~2.5 ppm, septet, 1H; δ ~1.1-1.2 ppm, d, 6H), olefinic protons of the α-methylene-γ-lactone ring (δ ~5.5-6.5 ppm, 2H), and other methine and methylene (B1212753) protons of the sesquiterpene skeleton. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for carbonyl carbons of the ester and lactone groups (δ ~170-180 ppm), olefinic carbons (δ ~120-140 ppm), and aliphatic carbons of the sesquiterpene core and the ester side chains. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 379.2064 (calculated for C₂₁H₃₁O₆) or [M+Na]⁺ at m/z 401.1883 (calculated for C₂₁H₃₀NaO₆). |
Visualizations
Isolation Workflow
Caption: Isolation workflow for this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of purification techniques.
Conclusion
This technical guide outlines the natural source and a detailed, albeit adapted, protocol for the isolation of this compound from the flowers of Inula britannica. The provided experimental procedures, combined with the expected quantitative and spectroscopic data, offer a solid foundation for researchers aiming to isolate and study this promising bioactive compound. Further research is warranted to establish a specific, optimized isolation protocol and to fully elucidate the pharmacological potential of this compound.
References
- 1. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating 1-O-Acetyl-6-O-isobutyrylbritannilactone from Inula britannica: A Technical Guide
This technical guide provides a comprehensive overview of the isolation and characterization of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from the medicinal plant Inula britannica. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.
This compound is a notable secondary metabolite belonging to a class of organic compounds known for a diverse range of biological activities.[1] The source plant, Inula britannica, has a history of use in traditional medicine for its anti-inflammatory and anti-microbial properties.[1] Research into this compound and its analogs, such as 1-O-acetylbritannilactone and 6-O-isobutyrylbritannilactone, has highlighted their potential in therapeutic applications, particularly in anti-inflammatory and anti-cancer research.[1][2][3][4]
Compound Profile: this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₆ | [1] |
| Molecular Weight | 378.50 g/mol | [1] |
| CAS Number | 1613152-34-3 | [1] |
Experimental Protocols
The following sections detail a synthesized methodology for the isolation and characterization of this compound from Inula britannica, based on established procedures for similar sesquiterpene lactones from this plant.[2][3][5]
Plant Material and Extraction
The flowers of Inula britannica are the primary source for the isolation of sesquiterpene lactones.[2][3][5]
-
Plant Material Preparation: Air-dried and powdered flowers of Inula britannica are used for extraction.[5]
-
Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature.[5] The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.[5]
Fractionation
The crude ethanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).[5]
-
The chloroform and ethyl acetate fractions are typically rich in sesquiterpene lactones and are collected for further purification.[5]
Chromatographic Purification
A combination of chromatographic techniques is employed for the isolation of the target compound.
-
Silica (B1680970) Gel Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography.[2][5] A gradient elution system is used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[2][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC to yield the pure this compound.
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.
The following diagram illustrates the general workflow for the isolation and analysis of this compound.
Caption: Workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
The mode of action of this compound is believed to involve the modulation of cellular signaling pathways and the inhibition of inflammatory mediators.[1] Studies on its close analogs provide insights into its potential biological activities.
Anti-inflammatory Pathway
1-O-acetylbritannilactone (ABL), a related compound, has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[3]
Caption: Inhibition of inflammatory pathways by 1-O-acetylbritannilactone.
Melanogenesis Signaling Pathway
6-O-isobutyrylbritannilactone (IBL), another analog, has been found to inhibit melanin (B1238610) synthesis and tyrosinase expression through the modulation of the ERK, PI3K/AKT, and CREB signaling pathways.[2][6]
Caption: Inhibition of melanogenesis by 6-O-isobutyrylbritannilactone.
Conclusion
This technical guide provides a framework for the isolation, characterization, and biological investigation of this compound from Inula britannica. The detailed protocols and data presented herein are intended to facilitate further research into this promising natural product and its potential therapeutic applications. The exploration of its bioactivity, informed by the understanding of related compounds, opens avenues for the development of novel pharmaceuticals.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae | MDPI [mdpi.com]
- 4. Studies on 1-O-acetylbritannilactone and its derivative, (2-O-butyloxime-3-phenyl)-propionyl-1-O-acetylbritannilactone ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Melanogenesis Activity of 6- O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-O-Acetyl-6-O-isobutyrylbritannilactone: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the sesquiterpene lactone, 1-O-Acetyl-6-O-isobutyrylbritannilactone, a natural product isolated from Inula britannica. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory, anti-cancer, and anti-melanogenesis effects. Detailed experimental protocols for its isolation and for key biological assays are provided to facilitate further research and development. The guide also includes visualizations of relevant signaling pathways and experimental workflows to aid in understanding its mechanisms of action.
Chemical Structure and Properties
This compound is a sesquiterpene lactone derivative belonging to a class of organic compounds known for a wide range of biological activities.[1] It is a secondary metabolite typically extracted from medicinal plants such as Inula britannica.[1]
Chemical Structure:
Physicochemical Properties:
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₀O₆ | [1] |
| Molecular Weight | 378.50 g/mol | [1] |
| CAS Number | 1613152-34-3 | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the definitive structural elucidation of this specific compound require access to specialized chemical databases or original research publications that are not publicly available at this time.
Biological Activities and Mechanisms of Action
This compound has garnered interest in the scientific community for its potential therapeutic applications. Its mode of action often involves the disruption of cellular processes in pathogenic cells, potentially through the modulation of signaling pathways and inhibition of inflammatory mediators.[1]
Anti-Melanogenesis Activity
A closely related compound, 6-O-isobutyrylbritannilactone (IBL), has been shown to be a potent inhibitor of melanogenesis.[3][4] Research on IBL provides significant insights into the likely mechanism of action for the acetylated form.
IBL was found to reduce melanin (B1238610) production in B16F10 melanoma cells in a dose-dependent manner.[3][4] The inhibitory mechanism involves the modulation of key signaling pathways including ERK, phosphoinositide 3-kinase (PI3K)/AKT, and CREB.[3][4] This regulation leads to the decreased expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins (TRP1 and TRP2), which are crucial for melanin synthesis.[3][4]
Below is a diagram illustrating the proposed signaling pathway for melanogenesis inhibition.
Caption: Proposed signaling pathway for melanogenesis inhibition by 6-O-isobutyrylbritannilactone (IBL).
Anti-Inflammatory and Anti-Cancer Activities
This compound is a subject of interest for its potential in developing new anti-inflammatory and anti-cancer therapies.[1] Sesquiterpene lactones isolated from Inula britannica have demonstrated cytotoxicity against various human tumor cell lines.
Experimental Protocols
This section provides detailed methodologies for the isolation of the compound and for conducting key biological assays.
Isolation of Sesquiterpene Lactones from Inula britannica
The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from Inula britannica.[5]
Caption: General workflow for the isolation of sesquiterpene lactones.
Detailed Protocol:
-
Plant Material and Extraction: Air-dried and powdered flowers of Inula britannica (200 g) are extracted exhaustively with ethanol (2 L) at 80°C for 3 hours.[3] The resulting ethanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.[3][5]
-
Fractionation: The crude extract is subjected to silica gel column chromatography using a gradient solvent system of methylene (B1212753) chloride-methanol (from 1:0 to 0:1).[3] The fractions are combined based on TLC data.
-
Purification: The relevant fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to the target compound is collected.
-
Final Product: The collected fraction is concentrated to yield the pure compound. Purity can be assessed by analytical HPLC.
Anti-Melanogenesis Assay
The following protocols are based on the study of 6-O-isobutyrylbritannilactone (IBL).[3]
3.2.1. Cell Culture and Viability (MTT Assay)
-
Cell Seeding: B16F10 melanoma cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., 5–100 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 3.5 hours at 37°C.[6]
-
Solubilization: The medium is carefully removed, and 150 µL of MTT solvent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes, and the absorbance is read at 590 nm with a reference wavelength of 620 nm.[6]
3.2.2. Melanin Content Assay
-
Cell Treatment: B16F10 cells are treated with the test compound and a melanogenesis inducer like 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Cell Lysis: After incubation, cells are washed with PBS and lysed.
-
Melanin Solubilization: The melanin pellet is dissolved in 1 N NaOH with 20% DMSO at 95°C for 1 hour.
-
Quantification: The melanin content is determined by measuring the absorbance at 490 nm and normalized to the total protein content.
3.2.3. Tyrosinase Activity Assay
-
Cell Lysis: Cells are lysed with PBS containing 1% Triton X-100.[3]
-
Reaction Initiation: 90 µL of the cell lysate is mixed with 10 µL of 10 mM L-DOPA in a 96-well plate.[3]
-
Absorbance Measurement: The formation of dopachrome (B613829) is measured by reading the absorbance at 492 nm.
3.2.4. Western Blot Analysis
-
Protein Extraction: Cells are lysed using RIPA buffer.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% skim milk and then incubated with primary antibodies against MITF, tyrosinase, TRP1, and TRP2, followed by incubation with a secondary antibody.[3]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-Cancer Activity (MTT Assay)
The MTT assay, as described in section 3.2.1, is a widely used method for evaluating the preliminary anti-cancer activity of compounds by assessing cell viability and proliferation.[7][8][9]
Caption: Standard workflow for an MTT-based cell viability assay.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational resource for researchers by consolidating the available information on its chemical properties and biological effects, and by providing detailed experimental protocols. Further studies are needed to fully elucidate its chemical structure through detailed spectroscopic analysis and to explore its therapeutic potential in greater detail, particularly in the areas of inflammation and oncology. The insights from the closely related compound, 6-O-isobutyrylbritannilactone, on the inhibition of melanogenesis provide a strong basis for investigating the acetylated derivative as a potential agent for skin hyperpigmentation disorders.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone | CAS:1087072-50-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Melanogenesis Activity of 6- O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Tyrosinase and Melanogenesis by a White Mulberry Fruit Extract | MDPI [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Biosynthesis of 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-O-Acetyl-6-O-isobutyrylbritannilactone is a complex sesquiterpene lactone (STL) identified in plant species such as Inula britannica.[1][2][3] STLs are a large class of C15 terpenoids known for their diverse and potent biological activities, including anti-inflammatory and antitumor effects.[4][5][6] Understanding the biosynthetic pathway of these specialized metabolites is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from the central precursor farnesyl pyrophosphate to the final acylated product. It includes generalized experimental protocols for the elucidation of such pathways and presents a framework for the quantitative analysis of pathway intermediates and enzymes.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the general scheme of sesquiterpenoid synthesis in the Asteraceae family.[5][6] The pathway can be divided into three main stages: the formation of the core sesquiterpene skeleton, the modification and cyclization into the britannilactone (B2921459) core, and the terminal acylation steps.
Stage 1: Formation of the Sesquiterpene Backbone
The pathway originates from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.[4][5]
-
Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).[7]
-
Cyclization to Germacrene A: FPP undergoes cyclization catalyzed by a sesquiterpene synthase (STS). In many Asteraceae species, this initial step is performed by germacrene A synthase (GAS) to produce the germacrene A skeleton.[4][5]
-
Oxidation and Lactonization: Germacrene A is then subjected to a series of oxidative modifications. These are typically catalyzed by cytochrome P450 monooxygenases (CYPs).
-
Germacrene A Oxidase (GAO): This enzyme hydroxylates germacrene A.[4]
-
Costunolide (B1669451) Synthase (COS): Further oxidation and subsequent lactonization lead to the formation of costunolide, a common germacranolide intermediate in the biosynthesis of many STLs.[4][6]
-
Stage 2: Formation of the Britannilactone Core (Putative)
The conversion of a germacranolide like costunolide to the pseudoguaianolide (B12085752) skeleton of britannilactone involves further complex cyclizations and hydroxylations. The precise enzymes responsible for these transformations in Inula britannica have not yet been fully characterized. This stage likely involves additional specific cytochrome P450 hydroxylases and other cyclases to form a hydroxylated britannilactone precursor, ready for the final acylation steps.
Stage 3: Terminal Acylation Steps (Putative)
The final structure of this compound is achieved through two esterification reactions. These steps are catalyzed by specific acyltransferases, which belong to families such as the BAHD acyltransferases.[8] However, the specific enzymes for STL acylation remain to be identified.[8]
-
Acetylation at 1-O: A putative acetyltransferase utilizes acetyl-CoA as a donor to add an acetyl group to the hydroxyl at the C1 position of the britannilactone core.
-
Isobutyrylation at 6-O: A second, distinct acyltransferase likely uses isobutyryl-CoA to attach an isobutyryl group to the hydroxyl at the C6 position. The order of these two acylation events is currently unknown.
Data Presentation
While the complete enzymatic pathway has not been experimentally verified, the following table summarizes the known and putative enzymes involved.
Table 1: Summary of Enzymes in the Biosynthesis of this compound
| Step | Precursor | Product | Enzyme Class | Specific Enzyme (Proposed) | Status |
| 1 | IPP + DMAPP | Farnesyl Pyrophosphate (FPP) | Prenyltransferase | Farnesyl Pyrophosphate Synthase (FPPS) | Established |
| 2 | FPP | Germacrene A | Sesquiterpene Synthase | Germacrene A Synthase (GAS) | Established |
| 3 | Germacrene A | Germacrene A Acid | Cytochrome P450 | Germacrene A Oxidase (GAO) | Established |
| 4 | Germacrene A Acid | Costunolide | Cytochrome P450 | Costunolide Synthase (COS) | Established |
| 5 | Costunolide | Hydroxylated Britannilactone | Cytochrome P450 / Cyclase | Unknown | Putative |
| 6 | Hydroxylated Britannilactone | 1-O-Acetyl-britannilactone derivative | Acyltransferase | Acetyltransferase | Putative |
| 7 | 1-O-Acetyl-britannilactone derivative | This compound | Acyltransferase | Isobutyryltransferase | Putative |
Quantitative data regarding enzyme kinetics and metabolite concentrations for this specific pathway are not yet available in the scientific literature. For future research, such data should be presented as shown in Table 2 for comparative analysis.
Table 2: Framework for Quantitative Analysis of the Biosynthetic Pathway
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/mg·s) | Metabolite Concentration in planta (µg/g FW) |
| GAS | FPP | Data not available | Data not available | Data not available | Data not available |
| GAO | Germacrene A | Data not available | Data not available | Data not available | Data not available |
| COS | Germacrene A Acid | Data not available | Data not available | Data not available | Data not available |
| Acetyltransferase | Hydroxylated Britannilactone | Data not available | Data not available | Data not available | Data not available |
| Isobutyryltransferase | 1-O-Acetyl-britannilactone | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The elucidation of biosynthetic pathways for specialized metabolites like STLs relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Identification and Functional Characterization of Biosynthetic Genes via Heterologous Expression
This protocol describes a general workflow for identifying candidate genes (e.g., CYPs, acyltransferases) from a transcriptome and functionally characterizing them using transient expression in Nicotiana benthamiana.[8]
1. Candidate Gene Selection: a. Perform RNA-sequencing on tissues of Inula britannica known to accumulate STLs (e.g., glandular trichomes). b. Assemble the transcriptome and annotate putative genes based on homology to known sesquiterpenoid biosynthetic enzymes from other Asteraceae species. c. Select candidate genes for functional characterization.
2. Vector Construction: a. Amplify the full-length open reading frames (ORFs) of candidate genes from cDNA. b. Clone the ORFs into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
3. Agrobacterium-mediated Transient Expression: a. Transform competent Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vectors. b. Grow a liquid culture of the transformed Agrobacterium. c. For pathway reconstruction, mix cultures containing different pathway genes (e.g., GAS, GAO, COS, and a candidate acyltransferase) in an infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone). d. Infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants.
4. Metabolite Extraction and Analysis: a. After 5-7 days of incubation, harvest the infiltrated leaf tissue. b. Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. c. Extract metabolites using an appropriate organic solvent (e.g., ethyl acetate). d. Concentrate the extract in vacuo. e. Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison to authentic standards or spectral libraries.
Protocol 2: In Vitro Enzyme Assays
This protocol is for the biochemical characterization of a candidate acyltransferase once its function has been confirmed in vivo.[8]
1. Recombinant Protein Expression and Purification: a. Clone the ORF of the candidate acyltransferase into a bacterial expression vector (e.g., pET-28a) with a purification tag (e.g., 6x-His tag). b. Transform E. coli (e.g., BL21(DE3)) with the vector and induce protein expression with IPTG. c. Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin). d. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
2. Enzyme Activity Assay: a. Prepare a reaction mixture containing:
- Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- Substrate 1: The hydroxylated britannilactone precursor (requires prior isolation or synthesis).
- Substrate 2: The acyl-CoA donor (e.g., acetyl-CoA or isobutyryl-CoA).
- Purified recombinant enzyme (1-5 µg). b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period (e.g., 1 hour). c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and an internal standard.
3. Product Detection and Quantification: a. Extract the product from the aqueous phase with the organic solvent. b. Analyze the organic phase by LC-MS or GC-MS. c. Identify the acylated product based on its mass and fragmentation pattern. d. Quantify the product based on a standard curve to determine enzyme kinetics (K_m_, V_max_).
Mandatory Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for enzyme identification and characterization.
Conclusion and Future Outlook
The biosynthesis of this compound is a complex, multi-step process involving a consortium of enzymes. While the early steps of sesquiterpene backbone formation are well-established in the Asteraceae family, the specific enzymes that catalyze the formation of the pseudoguaianolide britannilactone core and, critically, the terminal acylation steps, remain to be discovered and characterized. The lack of identified acyltransferases active on STL scaffolds represents a significant knowledge gap in the field.[8]
Future research should focus on the functional characterization of candidate cytochrome P450s and acyltransferases from Inula britannica using the experimental approaches outlined in this guide. The successful elucidation of the complete pathway will not only deepen our understanding of plant specialized metabolism but will also enable the heterologous production of this and related bioactive compounds in microbial or plant-based systems, paving the way for their sustainable supply for pharmacological research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Secondary Metabolites from Inula britannica L. and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 1-O-Acetyl-6-O-isobutyrylbritannilactone: Properties, Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone of significant interest in pharmaceutical research. This document details experimental protocols for its isolation, characterization, and biological evaluation, and elucidates its known mechanisms of action through key signaling pathways.
Physicochemical Properties
This compound is a natural product typically isolated from the medicinal plant Inula britannica. It belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1613152-34-3 | [1] |
| Molecular Formula | C₂₁H₃₀O₆ | [1] |
| Molecular Weight | 378.50 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Spectroscopic Data
Due to the limited availability of published spectroscopic data specifically for this compound, this section provides general characteristics expected for this class of compounds. Researchers should perform their own detailed analyses for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for acetyl and isobutyryl groups, as well as signals corresponding to the sesquiterpene lactone core. Key signals would include those for methyl protons, methine protons adjacent to oxygen atoms, and olefinic protons.
-
¹³C NMR: The carbon NMR spectrum will display resonances for carbonyl carbons of the ester and lactone groups, olefinic carbons, carbons bearing hydroxyl or ether linkages, and aliphatic carbons of the core structure and acyl side chains.
Mass Spectrometry (MS)
Mass spectral analysis is crucial for confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₂₁H₃₀O₆. Fragmentation patterns would likely involve the loss of the acetyl and isobutyryl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C=O stretching (ester and lactone): ~1730-1770 cm⁻¹
-
C-O stretching: ~1000-1300 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification from Inula britannica
This protocol is adapted from established procedures for the isolation of sesquiterpene lactones from Inula species.
Workflow for Isolation and Purification
Caption: Isolation and purification workflow.
Methodology:
-
Plant Material and Extraction:
-
Air-dry the flowers of Inula britannica and grind them into a fine powder.
-
Exhaustively extract the powdered plant material with 95% ethanol at room temperature with agitation for 24-48 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure to obtain the crude ethanolic extract.
-
-
Fractionation:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The chloroform and ethyl acetate fractions are typically rich in sesquiterpene lactones and should be collected.
-
Concentrate the active fractions under reduced pressure.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Subject the concentrated chloroform or ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with UV light and/or a staining reagent (e.g., phosphomolybdic acid).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the target compound and further purify them using preparative HPLC.
-
Employ a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
-
-
Final Product:
-
Concentrate the collected HPLC fraction to yield the pure compound.
-
Assess the purity using analytical HPLC and confirm the structure using spectroscopic methods (NMR, MS, IR).
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of the compound on cell lines.
Workflow for MTT Assay
Caption: MTT cell viability assay workflow.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Anti-inflammatory Activity Assays
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Methodology:
-
Cell Culture and Treatment: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent system.
-
Data Analysis: Measure the absorbance at ~540 nm and calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
This assay determines the compound's ability to inhibit the production of PGE₂, another important inflammatory mediator, in LPS-stimulated macrophages.
Methodology:
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the NO inhibition assay (steps 1-3).
-
PGE₂ Measurement: Collect the cell culture supernatant. The concentration of PGE₂ is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production compared to the LPS-stimulated control.
Signaling Pathways
This compound and related compounds exert their anti-inflammatory effects by modulating key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS and COX-2, which are responsible for the production of NO and PGE₂, respectively. Closely related compounds have been shown to inhibit the NF-κB pathway by targeting the IKK complex.
Caption: Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. While direct evidence for this compound is pending, related compounds have been shown to modulate MAPK signaling, suggesting a likely mechanism of action.
Caption: Putative modulation of the MAPK signaling pathway.
References
"discovery and history of 1-O-Acetyl-6-O-isobutyrylbritannilactone"
An In-depth Technical Guide on the Discovery and History of 1-O-Acetyl-6-O-isobutyrylbritannilactone and its Congeners
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound and its closely related precursors, 1-O-acetylbritannilactone (ABL) and 6-O-isobutyrylbritannilactone (IBL). These compounds are primarily isolated from the medicinal plant Inula britannica, which has a long history of use in traditional medicine for treating inflammatory and microbial ailments.[1] The focus of modern research has been on their potential as anti-inflammatory and anti-cancer agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and History
The general workflow for the discovery of such natural products is outlined below:
Caption: General workflow for the discovery and isolation of bioactive compounds from medicinal plants.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₀O₆ | [1] |
| Molecular Weight | 378.50 g/mol | [1] |
| CAS Number | 1613152-34-3 | [1] |
| Class | Sesquiterpene Lactone | [1] |
| Natural Source | Inula britannica | [1] |
Biological Activities
Research into the biological effects of this compound and its analogs has primarily focused on their anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Studies on the related compound, 1-O-acetylbritannilactone (ABL), have demonstrated significant inhibitory effects on human neutrophil elastase (HNE), a key enzyme in inflammatory processes.
| Compound | Target | IC₅₀ (µM) | Inhibition Type | Ki (µM) |
| 1-O-acetylbritannilactone | Human Neutrophil Elastase | 3.2 ± 0.3 | Non-competitive | 2.4 |
Data sourced from a study on ABL isolated from Inula britannica flowers.
The anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[6][7]
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Cytotoxic Activity
1-O-acetylbritannilactone (ABL) and its derivatives have shown cytotoxic effects against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| 1-O-acetylbritannilactone | HL-60 | 5.2 |
| Bel-7402 | 8.9 | |
| ABL Derivative 14 | HCT116 | 2.91 |
| HEp-2 | 4.56 | |
| HeLa | 6.78 | |
| Etoposide (Control) | HCT116 | 2.13 |
| HEp-2 | 3.45 | |
| HeLa | 4.79 |
Data for ABL from a study on its crystal structure and cytotoxicity. Data for ABL Derivative 14 and Etoposide from a study on semi-synthetic analogues.
The cytotoxic mechanism may involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways like the ERK/MAPK pathway, which is crucial for cell proliferation and survival.[8][9][10]
Caption: The ERK/MAPK signaling pathway, a potential target for the cytotoxic effects of sesquiterpene lactones.
Experimental Protocols
Isolation of 1-O-acetylbritannilactone
A general procedure for the isolation of ABL from Inula britannica flowers involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions showing bioactivity (e.g., HNE inhibition) are further purified using repeated column chromatography (e.g., Sephadex LH-20) and preparative HPLC to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ESI-MS, ¹H-NMR, and ¹³C-NMR.
Human Neutrophil Elastase (HNE) Inhibition Assay
The following protocol is a representative method for assessing HNE inhibitory activity:
-
Reagents:
-
Human Neutrophil Elastase
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Sivelestat)
-
-
Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HNE solution. b. Pre-incubate the mixture at room temperature for a specified time (e.g., 30 minutes).[11] c. Initiate the reaction by adding the substrate solution to each well. d. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[12] e. Stop the reaction by adding a solution of soybean trypsin inhibitor.[12] f. Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15]
-
Cell Culture: Plate cells (e.g., HL-60, Bel-7402) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound, along with its related sesquiterpene lactones from Inula britannica, represents a promising class of natural products with significant anti-inflammatory and cytotoxic potential. While the specific history of this particular compound is not extensively documented, the research on its analogs provides a strong foundation for its further investigation. The detailed experimental protocols and understanding of the potential signaling pathways involved, as outlined in this guide, should facilitate future research and development efforts aimed at harnessing the therapeutic potential of these compounds. Further studies are warranted to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SESQUITERPENE LACTONES AND FLAVONOIDS FROM INULA BRITANNICA (L.) [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. scispace.com [scispace.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. texaschildrens.org [texaschildrens.org]
Unveiling the Therapeutic Promise of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from the medicinal plant Inula britannica, is emerging as a compound of significant interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this natural product, focusing on its anti-inflammatory and cytotoxic properties. It aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating available quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways.
Introduction
Inula britannica, a plant with a history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones.[1][2] Among these, this compound has been identified as a promising candidate for further investigation due to its demonstrated biological activities. This document synthesizes the existing research on this compound, presenting its therapeutic potential in a structured and technically detailed format to facilitate further research and development efforts.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₀O₆ | [1] |
| Molecular Weight | 378.50 g/mol | [1] |
| CAS Number | 1613152-34-3 | [1] |
Therapeutic Potential and Mechanism of Action
Research indicates that this compound exhibits both anti-inflammatory and cytotoxic effects, suggesting its potential utility in oncology and inflammatory disease management. The primary mode of action is believed to involve the modulation of key signaling pathways and the inhibition of inflammatory mediators.[1]
Anti-inflammatory Effects
The anti-inflammatory properties of sesquiterpene lactones from Inula britannica are well-documented.[3][4] While specific quantitative data for this compound is limited in the public domain, studies on analogous compounds and extracts from the same plant provide a strong rationale for its anti-inflammatory potential. For instance, a related compound, 1-O-acetylbritannilactone (ABL), has been shown to significantly inhibit human neutrophil elastase (HNE) and suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[3]
Cytotoxic and Anti-cancer Effects
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, this section presents data for closely related and structurally similar compounds to provide a comparative baseline for future research.
Table 1: Cytotoxic Activity of 1-O-acetylbritannilactone Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Analogue with lauroyl group | HCT116 | 2.91 - 6.78 | [7] |
| Analogue with lauroyl group | HEp-2 | 2.91 - 6.78 | [7] |
| Analogue with lauroyl group | HeLa | 2.91 - 6.78 | [7] |
| Compound IVg | HL-60 | 2.7 | [8] |
| Compound IVg | Bel-7402 | 4.3 | [8] |
Key Experimental Protocols
To aid in the replication and extension of existing research, this section details the methodologies for key experiments cited in the literature concerning related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HCT116, HEp-2, HeLa, HL-60, Bel-7402) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or its analogues) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compound at a concentration that induces apoptosis.
-
Cell Harvesting and Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved procaspase-3, PARP, iNOS, COX-2) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Signaling Pathways and Molecular Interactions
The therapeutic effects of sesquiterpene lactones are often attributed to their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound are still under investigation, research on related compounds suggests the involvement of apoptosis and anti-inflammatory signaling cascades.
Pro-Apoptotic Signaling Pathway
Treatment of cancer cells with sesquiterpene lactones has been shown to induce apoptosis, a form of programmed cell death. This process is often associated with the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[5]
Figure 1: Pro-apoptotic signaling cascade induced by sesquiterpene lactones.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of compounds like 1-O-acetylbritannilactone are linked to the suppression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Figure 2: Suppression of inflammatory pathways by 1-O-acetylbritannilactone.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for assessing the cytotoxic potential of a novel compound is outlined below.
Figure 3: General experimental workflow for in vitro cytotoxicity assessment.
Future Directions and Conclusion
While the existing body of research strongly suggests the therapeutic potential of this compound, further studies are imperative. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to obtain sufficient quantities for comprehensive testing.
-
In Vitro and In Vivo Studies: Conducting extensive in vitro and in vivo studies to determine its efficacy and safety profile against a broader range of cancer cell lines and in relevant animal models of inflammation and cancer.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this specific compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues to optimize its therapeutic properties and reduce potential toxicity.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Three new sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Inula genus, this compound is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its cytotoxic and anti-inflammatory properties. Due to the limited availability of public data on this specific compound, this guide utilizes data from its close structural analogue, 1-O-Acetylbritannilactone (ABL), to provide a representative profile. Standardized protocols for assessing antimicrobial and antioxidant activities are also detailed to guide further investigation.
Data Presentation: Biological Activities
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of 1-O-Acetylbritannilactone (ABL), a close analogue of this compound.
Table 1: In Vitro Cytotoxicity of 1-O-Acetylbritannilactone (ABL)
| Cell Line | Cell Type | IC₅₀ (µM)[1] |
| HCT116 | Human Colon Carcinoma | > 20 |
| HEp-2 | Human Laryngeal Carcinoma | > 20 |
| HeLa | Human Cervical Carcinoma | > 20 |
| CHO | Chinese Hamster Ovary (Normal) | > 20 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Anti-inflammatory Activity of 1-O-Acetylbritannilactone (ABL)
| Assay | Target | Cell Line | IC₅₀ / Inhibition | Reference |
| Human Neutrophil Elastase (HNE) Inhibition | HNE Enzyme | - | 3.2 ± 0.3 µM | [2] |
| Nitric Oxide (NO) Production Inhibition | iNOS | RAW 264.7 | Dose-dependent reduction | [2][3] |
| Prostaglandin E₂ (PGE₂) Production Inhibition | COX-2 | RAW 264.7 | Dose-dependent reduction | [2][3] |
RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT116, HEp-2, HeLa, CHO) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Screening: Nitric Oxide (NO) Assay
This assay measures the inhibitory effect of the compound on the production of nitric oxide in LPS-stimulated macrophages.
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Mandatory Visualization
Experimental Workflow Diagrams
Caption: General workflow for in vitro cytotoxicity and anti-inflammatory screening.
Signaling Pathway Diagram
Caption: Postulated anti-inflammatory signaling pathway inhibition.
Potential for Further Screening
While specific data is not yet available for this compound, compounds isolated from Inula britannica, particularly other sesquiterpene lactones, have demonstrated antimicrobial and antioxidant activities.[4] Therefore, a comprehensive preliminary screening should also include these assays.
Antimicrobial Activity Screening: Broth Microdilution Method
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth), a negative control (broth only), and a drug control (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[1][5]
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or trolox) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Disclaimer: The quantitative data presented in this guide is for 1-O-Acetylbritannilactone, a close structural analogue of this compound. Further experimental validation on the specified compound is required to ascertain its precise biological activity profile.
References
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
A Technical Guide to Sesquiterpene Lactones from Inula Species: Isolation, Bioactivity, and Mechanisms of Action
The genus Inula, a member of the Asteraceae family, is a prolific source of sesquiterpene lactones (SLs), a class of natural products renowned for their diverse and potent biological activities.[1][2] These compounds have garnered significant interest from researchers, scientists, and drug development professionals for their potential therapeutic applications, particularly in oncology and inflammatory diseases.[3][4] This technical guide provides a comprehensive literature review of sesquiterpene lactones isolated from various Inula species, with a focus on their quantitative analysis, experimental protocols for their isolation and evaluation, and the signaling pathways through which they exert their effects.
Quantitative Analysis of Bioactive Sesquiterpene Lactones
The concentration and composition of sesquiterpene lactones can vary considerably among different Inula species and even based on geographical location.[5] This variability highlights the importance of standardized quantitative analysis for research and drug development. High-performance liquid chromatography (HPLC) is a widely used technique for the simultaneous quantification of multiple SLs.[6][7]
Below are tables summarizing the yields of major sesquiterpene lactones from different Inula species and their cytotoxic activities against various cancer cell lines.
Table 1: Yield of Major Sesquiterpene Lactones from Select Inula Species
| Inula Species | Sesquiterpene Lactone | Yield (mg/g of plant material) | Method of Quantification | Reference |
| Inula helenium | Alantolactone | 31.83 ± 2.08 | Microwave-Assisted Extraction followed by HPLC | [5] |
| Isoalantolactone | 21.25 ± 1.37 | Microwave-Assisted Extraction followed by HPLC | [5] | |
| Isoalantolactone | 322.62 ± 0.64 | HPLC | [8] | |
| Alantolactone | 256.71 ± 0.44 | HPLC | [8] | |
| Inula britannica | 1-O-acetylbritannilactone | Varies by region (e.g., 0.12 - 0.45) | HPLC-DAD-MS | [5] |
| Britannilactone | Varies by region (e.g., 0.05 - 0.21) | HPLC-DAD-MS | [5] | |
| 1,6-O,O-diacetylbritannilactone | Varies by region (e.g., 0.15 - 0.55) | HPLC-DAD-MS | [5] | |
| Inula viscosa | Tomentosin | 22% - 64% (of extract) | Not specified | [3] |
| Inuviscolide | 0% - 58% (of extract) | Not specified | [3] |
Table 2: Cytotoxic Activity (IC50 in µg/mL) of Sesquiterpene Lactones from Inula racemosa [1]
| Compound | A549 (Non-small-cell lung cancer) | HepG2 (Hepatocellular carcinoma) | HT1080 (Fibrosarcoma) |
| Racemosalactone A | 3.84 | 4.19 | 3.92 |
| Alantolactone | 0.38 | 0.52 | 0.45 |
| Isoalantolactone | 0.88 | 0.96 | 1.02 |
| 11,13-Dihydroalantolactone | 1.98 | 2.14 | 2.05 |
| 5-Epialantolactone | 3.12 | 3.56 | 3.28 |
| 1-Desoxy-1-oxo-8-epi-ivangustin | 2.89 | 3.01 | 2.94 |
Table 3: Cytotoxic Activity of Sesquiterpene Lactones from Inula britannica [9]
| Compound | HEp2 (Larynx carcinoma) | SGC-7901 (Gastric adenocarcinoma) | HCT116 (Colorectal carcinoma) |
| 1β-hydroxyalantolactone | > 10 µM | 1.94 µM | 2.11 µM |
| Ivangustin | 1.36 µM | 2.08 µM | 1.95 µM |
| 1-O-acetylbritannilactone | > 10 µM | > 10 µM | > 10 µM |
| 1,6-O,O-diacetylbritannilactone | 7.96 µM | 9.81 µM | 8.24 µM |
| 6β-O-(2-methylbutyryl)britannilactone | > 10 µM | > 10 µM | > 10 µM |
| Etoposide (Reference) | 1.21 µM | 1.89 µM | 1.56 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines common experimental protocols for the extraction, isolation, and biological evaluation of sesquiterpene lactones from Inula species.
Extraction and Isolation of Sesquiterpene Lactones
A general workflow for the extraction and isolation of SLs is depicted below.
1. Plant Material and Extraction: Dried and powdered plant material (e.g., roots, flowers, or aerial parts) is subjected to solvent extraction. A common method involves refluxing the material with 95% ethanol.[10] Microwave-Assisted Extraction (MAE) has also been reported as an efficient method, often using 80% ethanol.[5]
2. Partitioning: The resulting crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[10]
3. Chromatographic Purification: The fractions enriched with SLs (often the ethyl acetate or dichloromethane fractions) are then subjected to various chromatographic techniques for purification.[10]
-
Column Chromatography: Silica gel is commonly used as the stationary phase with a gradient elution system (e.g., CH2Cl2/MeOH).[10]
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final purification of individual compounds. A typical setup might use a C18 column with a mobile phase of acetonitrile (B52724) and water.[7]
4. Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS).[11][12]
Cytotoxicity and Pro-Apoptotic Assays
1. Cell Culture: Human cancer cell lines (e.g., A549, HepG2, HeLa, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the isolated sesquiterpene lactones for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
3. Apoptosis Analysis (Annexin V/PI Staining):
-
Cells are treated with the test compounds for a defined period.
-
Both floating and adherent cells are collected and washed with PBS.
-
The cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones from Inula species exert their biological effects by modulating key cellular signaling pathways. The α-methylene-γ-lactone moiety present in many of these compounds is a reactive Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in proteins, thereby altering their function.[3]
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
A primary mechanism for the anti-inflammatory effects of Inula SLs is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[4][13] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induction of Apoptosis and STAT3 Inhibition
The anticancer properties of Inula SLs are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[3][14] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, SLs from Inula helenium have been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is constitutively active in many cancers and promotes cell proliferation and survival.[15]
Conclusion
The genus Inula is a valuable source of structurally diverse sesquiterpene lactones with significant therapeutic potential. Their well-documented anti-inflammatory and anticancer activities, mediated through the modulation of critical signaling pathways such as NF-κB, MAPK, and STAT3, make them compelling candidates for further drug development. This guide provides a foundational overview of the quantitative data, experimental methodologies, and mechanisms of action associated with these compounds, serving as a resource for researchers and scientists in the field of natural product chemistry and pharmacology. Future research should continue to explore the full spectrum of biological activities of these compounds, optimize their extraction and purification, and investigate their efficacy and safety in preclinical and clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and Inuviscolide | MDPI [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Three new sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total sesquiterpene lactones prepared from Inula helenium L. has potentials in prevention and therapy of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and Inuviscolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sesquiterpene lactones-enriched fraction of Inula helenium L. induces apoptosis through inhibition of signal transducers and activators of transcription 3 signaling pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Anti-Cancer Activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally derived compounds known for their diverse biological activities.[1] While specific data on the in vitro anti-cancer activity of this compound is limited, extensive research on its close analog, 1-O-acetylbritannilactone (ABL), and its derivatives has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3] These studies highlight the potential of this class of compounds as a foundation for the development of novel anti-cancer therapeutics.[1]
This document provides a summary of the reported in vitro anti-cancer activities of ABL analogs, detailed protocols for key experimental assays, and visual representations of a relevant signaling pathway and experimental workflows. Due to the limited direct data on this compound, the following information is based on published findings for closely related and structurally similar compounds.
Data Presentation: Cytotoxic Activity of 1-O-acetylbritannilactone Analogs
The following tables summarize the reported in vitro cytotoxic activity (IC50 values) of various 1-O-acetylbritannilactone analogs against several human cancer cell lines. The data underscores the importance of the substituent at the 6-OH position for anti-cancer efficacy.
Table 1: IC50 Values of a 6-OH Lauroyl Analog of 1-O-acetylbritannilactone [2]
| Cell Line | Cancer Type | IC50 (µM) | Positive Control (Etoposide) IC50 (µM) |
| HCT116 | Colon Carcinoma | 2.91 | 2.13 |
| HEp-2 | Larynx Carcinoma | 4.56 | 3.87 |
| HeLa | Cervical Carcinoma | 6.78 | 4.79 |
| CHO | Normal Hamster Ovary | Not specified, but compounds were found to be non-selective | Not Applicable |
Table 2: IC50 Values of a Novel Acylated Analog of 1-O-acetylbritannilactone [4]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 2.7 |
| Bel-7402 | Liver Cancer | 4.3 |
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the anti-cancer activity of 1-O-acetylbritannilactone analogs.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of ABL analogs.[5]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]
-
This compound or its analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methods used to investigate apoptosis induction by ABL analogs.[2][5]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is derived from studies on the cell cycle effects of ABL derivatives.[2][5]
Objective: To determine the effect of the test compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Visualizations
Signaling Pathway
The following diagram illustrates a proposed signaling pathway for a related compound, 1,6-O,O-Diacetylbritannilactone (OODBL), in oral squamous cell carcinoma.[5]
Caption: Proposed signaling pathway of a 1-O-acetylbritannilactone analog.
Experimental Workflows
The following diagrams outline the general workflows for the described experimental protocols.
Caption: General workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Conclusion
The available scientific literature strongly suggests that 1-O-acetylbritannilactone and its derivatives, including potentially this compound, possess significant in vitro anti-cancer properties. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. Further investigation into the specific activity and molecular targets of this compound is warranted to fully elucidate its therapeutic potential. The protocols and data presented here provide a foundational framework for researchers to conduct such studies.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays of 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the anti-inflammatory properties of 1-O-Acetyl-6-O-isobutyrylbritannilactone. The methodologies outlined below are based on established in vitro assays for key inflammatory pathways and mediators. While specific quantitative data for this compound is not yet publicly available, these protocols offer a robust framework for its evaluation.
Overview of Anti-inflammatory Potential
This compound is a sesquiterpene lactone, a class of compounds known for their diverse biological activities, including anti-inflammatory effects.[1] Related compounds, such as 1,6-O,O-diacetylbritannilactone, have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by targeting IκB Kinase Beta (IKKβ).[2] This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism, as well as by potentially inhibiting other key inflammatory enzymes like cyclooxygenase-2 (COX-2).
Key Anti-inflammatory Assay Protocols
To elucidate the anti-inflammatory profile of this compound, a series of in vitro assays are recommended. These include investigating its effect on the NF-κB signaling pathway, its potential to inhibit the COX-2 enzyme, and its ability to modulate the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
NF-κB Activation Assay in Human Embryonic Kidney (HEK) 293 Cells
This protocol describes how to assess the inhibitory effect of this compound on the activation of the NF-κB pathway in a cellular context.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 4 x 104 cells/well.
-
Co-transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Stimulation and Lysis:
-
Induce NF-κB activation by treating the cells with a suitable stimulus, such as tumor necrosis factor-alpha (TNF-α) at 10 ng/mL, for 6 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Presentation (Illustrative):
| Concentration of this compound (µM) | NF-κB Inhibition (%) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.3 ± 4.2 |
| 50 | 85.1 ± 3.8 |
| 100 | 92.6 ± 2.9 |
| IC50 (µM) | 11.5 |
Signaling Pathway Diagram:
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This fluorometric assay determines the ability of this compound to directly inhibit the enzymatic activity of human recombinant COX-2.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a COX-2 enzyme solution, a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, and a fluorometric probe solution.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add the diluted this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
-
Data Presentation (Illustrative):
| Concentration of this compound (µM) | COX-2 Inhibition (%) |
| 0.1 | 8.1 ± 1.5 |
| 1 | 22.4 ± 3.1 |
| 10 | 55.7 ± 4.8 |
| 50 | 91.3 ± 2.7 |
| 100 | 98.2 ± 1.9 |
| IC50 (µM) | 8.9 |
Experimental Workflow Diagram:
References
Application Notes and Protocols for 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally derived compounds known for their diverse biological activities. While direct studies on this specific compound are limited, research on the closely related compound, 1-O-acetylbritannilactone (ABL), and its other derivatives provides significant insights into its potential anti-cancer properties. These compounds, primarily isolated from plants of the Inula genus, have demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines.
This document summarizes the available data on cell lines sensitive to ABL and its analogues, provides detailed protocols for key experimental assays, and illustrates the putative signaling pathways involved. The information presented herein is based on studies of structurally similar compounds and should be considered as a guide for research on this compound.
Data Presentation: Cytotoxicity of 1-O-acetylbritannilactone Analogues
The following tables summarize the cytotoxic activity of various analogues of 1-O-acetylbritannilactone on different cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response).
Table 1: Cytotoxic Activity of 1-O-acetylbritannilactone (ABL) Analogues
| Compound/Analogue | Cell Line | Cell Type | IC50 (µM) | Reference |
| ABL Derivative (lauroyl group at 6-OH) | HCT116 | Human Colon Carcinoma | 2.91 - 6.78 | [1] |
| ABL Derivative (lauroyl group at 6-OH) | HEp-2 | Human Laryngeal Carcinoma | 2.91 - 6.78 | [1] |
| ABL Derivative (lauroyl group at 6-OH) | HeLa | Human Cervical Carcinoma | 2.91 - 6.78 | [1] |
| ABL Derivative (lauroyl group at 6-OH) | CHO | Chinese Hamster Ovary | > 10 | [1] |
| Etoposide (Positive Control) | HCT116 | Human Colon Carcinoma | 2.13 - 4.79 | [1] |
| Etoposide (Positive Control) | HEp-2 | Human Laryngeal Carcinoma | 2.13 - 4.79 | [1] |
| Etoposide (Positive Control) | HeLa | Human Cervical Carcinoma | 2.13 - 4.79 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, HEp-2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Etoposide).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathway for Apoptosis Induction by ABL Analogues
Based on studies of 1-O-acetylbritannilactone, a plausible mechanism of action involves the modulation of the ROS/Akt/NF-κB signaling pathway.[2]
Caption: Putative ROS/Akt/NF-κB signaling pathway modulated by ABL.
Logical Flow for Cell Cycle Arrest Analysis
Caption: Logical workflow for analyzing cell cycle distribution.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-O-Acetyl-6-O-isobutyrylbritannilactone-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds isolated from plants of the Inula genus, such as Inula britannica.[1] These compounds have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory and anti-cancer properties. This document provides detailed application notes and experimental protocols for investigating the apoptosis-inducing effects of this compound in cancer cell lines. The information is curated for researchers in oncology, pharmacology, and drug discovery.
Mechanism of Action and Potential Applications
Research on analogues of this compound suggests a potent ability to induce apoptosis in various cancer cell lines. The proposed mechanism of action involves the modulation of key signaling pathways that regulate programmed cell death.
A closely related compound, 1,6-O,O-Diacetylbritannilactone (OODBL), has been shown to induce apoptosis in oral squamous cell carcinoma cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, subsequently activating caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[2] Furthermore, semi-synthetic analogues of 1-O-acetylbritannilactone have demonstrated the ability to induce cell cycle arrest at the G2/M phase in human colon carcinoma (HCT116) cells.
These findings highlight the potential of this compound as a promising candidate for further investigation in cancer therapy. Its ability to trigger apoptosis in cancer cells makes it a valuable tool for preclinical studies and a potential lead compound for the development of novel anti-cancer drugs.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of compounds structurally related to this compound. While direct data for the title compound is limited in publicly available literature, the data from these analogues provide a strong indication of its potential activity.
Table 1: Cytotoxic Activity of a 1-O-acetylbritannilactone Analogue (Compound 14)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 2.91 - 6.78 |
| HEp-2 | Human Larynx Carcinoma | 2.91 - 6.78 |
| HeLa | Human Cervical Carcinoma | 2.91 - 6.78 |
Data is for a semi-synthetic analogue of 1-O-acetylbritannilactone with a lauroyl group at the 6-OH position.
Table 2: Apoptotic Effects of 1,6-O,O-Diacetylbritannilactone (OODBL) on Oral Squamous Carcinoma Cells
| Cell Line | Treatment | Effect |
| CAL27 | OODBL | Increased apoptosis |
| SCC15 | OODBL | Increased apoptosis |
| CAL27 | OODBL | Down-regulation of Bcl-2 |
| CAL27 | OODBL | Up-regulation of Bax |
| CAL27 | OODBL | Increased cleaved caspase-9 |
| CAL27 | OODBL | Increased cleaved caspase-3 |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
Caption: General experimental workflow for investigating apoptosis.
References
Application Notes and Protocols: Unraveling the Anticancer Mechanism of 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the hypothesized mechanism of action of 1-O-Acetyl-6-O-isobutyrylbritannilactone in cancer cells, based on studies of structurally similar sesquiterpene lactones. This document also includes comprehensive protocols for key experiments to validate these mechanisms.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent anticancer effects. While direct studies on this specific compound are limited, research on analogous compounds such as 1,6-O,O-Diacetylbritannilactone (OODBL) and 1-O-acetylbritannilactone (ABL) provides a strong foundation for investigating its mechanism of action.[1][2] It is proposed that this compound exerts its antitumor effects through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2]
Hypothesized Mechanism of Action
The anticancer activity of this compound is likely multifaceted, targeting several critical cellular processes.
Induction of Apoptosis
A primary mechanism is believed to be the induction of programmed cell death, or apoptosis, in cancer cells. This is likely achieved through the intrinsic mitochondrial pathway, characterized by:
-
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio.[1] This shift in balance permeabilizes the mitochondrial outer membrane.
-
Cytochrome c Release: The altered mitochondrial membrane potential facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[1]
Cell Cycle Arrest
This compound is also hypothesized to inhibit cancer cell proliferation by arresting the cell cycle. Depending on the cancer cell type, this arrest may occur at the G0/G1 or G2/M phase of the cell cycle.[1][2] This effect prevents cancer cells from proceeding with DNA replication and division.
Modulation of Signaling Pathways
Several signaling pathways are likely targeted by this compound:
-
miR-1247-3p/LXRα/ABCA1 Signaling: In oral squamous cell carcinoma, the related compound OODBL has been shown to upregulate Liver X receptor alpha (LXRα) and its target genes ABCA1 and ABCG1 by targeting miR-1247-3p.[1][3] This pathway is implicated in inhibiting cancer cell proliferation, migration, and invasion.[1]
-
MAPK Pathway: Sesquiterpene lactones have been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.[1]
-
STAT3 Signaling: Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another potential mechanism. STAT3 is often constitutively activated in cancer cells and promotes tumor growth and survival.[4][5]
-
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of reactive oxygen species (ROS) in cancer cells.[6] While moderate ROS levels can promote cancer growth, excessive ROS can lead to oxidative stress and trigger apoptosis.[7][8]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on a closely related analog of 1-O-acetylbritannilactone. These values provide a benchmark for expected potency and can guide dose-selection for in vitro experiments.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-O-acetyl-6-O-lauroylbritannilactone | HCT116 (Colon Cancer) | Cytotoxicity | 2.91 | [2] |
| HEp-2 (Laryngeal Cancer) | Cytotoxicity | 6.78 | [2] | |
| HeLa (Cervical Cancer) | Cytotoxicity | 4.52 | [2] | |
| Etoposide (Positive Control) | HCT116 (Colon Cancer) | Cytotoxicity | 2.13 | [2] |
| HEp-2 (Laryngeal Cancer) | Cytotoxicity | 4.79 | [2] | |
| HeLa (Cervical Cancer) | Cytotoxicity | 3.26 | [2] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the mechanism of action of this compound are provided below.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Purpose: To determine the effect of the compound on cell cycle distribution.
Protocol:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Purpose: To detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.
Caption: General experimental workflow for investigating the anticancer effects of this compound.
Caption: The hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Hypothesized modulation of miR-1247-3p/LXRα and STAT3 signaling pathways.
References
- 1. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Protocols for 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in vivo studies, including pharmacokinetic and toxicological data, for 1-O-Acetyl-6-O-isobutyrylbritannilactone are not available in the public domain. The following application notes and protocols are a proposed framework based on in vivo studies of the closely related compound, 6-O-Isobutyrylbritannilactone (IBL), and established pharmacological and toxicological testing guidelines. These protocols are intended to serve as a starting point for the in vivo evaluation of this compound.
Application Notes
This compound is a sesquiterpene lactone that, based on the activity of similar compounds, is hypothesized to possess anti-inflammatory and anti-melanogenic properties. A related compound, 6-O-isobutyrylbritannilactone (IBL), has demonstrated anti-melanogenesis activity in in vivo zebrafish models by modulating the ERK, phosphoinositide 3-kinase (PI3K)/AKT, and CREB signaling pathways.[1] Due to its structural similarity, this compound may exhibit comparable or enhanced biological activities. The following protocols outline a suggested course of in vivo studies to determine the toxicological, pharmacokinetic, and efficacy profile of this compound.
Proposed In Vivo Studies
A tiered approach is recommended for the in vivo evaluation of this compound, starting with acute toxicity studies, followed by pharmacokinetic profiling and efficacy evaluation in relevant disease models.
Acute Oral Toxicity Study (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound.
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old, 200-250g).
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.[2]
-
Acclimatization: A minimum of 5 days of acclimatization before the study commencement.
-
Grouping: Animals are divided into control and treatment groups.
-
Dosing:
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[3]
-
The compound is administered orally via gavage. The vehicle should be a non-toxic solvent (e.g., corn oil, 0.5% carboxymethylcellulose).
-
A control group receives the vehicle only.
-
-
Observations:
Data Presentation:
| Parameter | Observation Details |
| LD50 | Estimated Median Lethal Dose (mg/kg) |
| Clinical Signs | Description of any observed toxic signs (e.g., tremors, lethargy) |
| Body Weight | Mean body weight and percentage change over 14 days |
| Gross Necropsy | Macroscopic findings of major organs |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25g).
-
Grouping and Dosing:
-
Intravenous (IV) Group: A single dose (e.g., 2 mg/kg) administered via the tail vein.
-
Oral (PO) Group: A single dose (e.g., 10 mg/kg) administered by oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (approximately 30-50 µL) are collected at specific time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.[5]
-
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.[6]
Data Presentation:
| PK Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Efficacy Study: Anti-Melanogenesis in Zebrafish Embryos
This protocol is adapted from the study on 6-O-Isobutyrylbritannilactone (IBL).[7]
Objective: To evaluate the anti-melanogenic activity of this compound in an in vivo zebrafish model.[1]
Experimental Protocol:
-
Animal Model: Wild-type zebrafish embryos.
-
Treatment:
-
At 10 hours post-fertilization (hpf), embryos are placed in 24-well plates.
-
Embryos are exposed to varying concentrations of this compound (e.g., 10, 50, and 100 µM).[7]
-
A positive control (e.g., 1-phenyl-2-thiourea, PTU) and a vehicle control (e.g., 0.1% DMSO) are included.
-
-
Observation:
-
At 48 hpf, pigmentation of the embryos is observed and imaged under a stereomicroscope.[8]
-
-
Quantification:
-
Melanin content can be quantified by image analysis software.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Relative Pigmentation (%) |
| Vehicle Control | - | 100 |
| Positive Control (PTU) | 200 | |
| This compound | 10 | |
| 50 | ||
| 100 |
Visualizations
Signaling Pathway
Based on the activity of the related compound 6-O-isobutyrylbritannilactone, the following pathway is proposed to be modulated by this compound in melanocytes.
Caption: Proposed signaling pathway for the anti-melanogenic effect.
Experimental Workflows
Caption: Workflow for proposed in vivo studies.
References
- 1. Anti-Melanogenesis Activity of 6- O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay [frontiersin.org]
Application Notes and Protocols for 1-O-Acetyl-6-O-isobutyrylbritannilactone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone derivative isolated from medicinal plants such as Inula britannica.[1] This class of compounds is noted for a wide range of biological activities, with this particular molecule being a subject of research for its potential anti-inflammatory and anti-cancer properties.[1] Its mode of action is believed to involve the modulation of cellular signaling pathways and the inhibition of inflammatory mediators.[1]
These application notes provide a comprehensive guide for the preparation and use of this compound in a cell culture setting, including detailed protocols for solubilization, sterilization, and determining optimal working concentrations for cytotoxicity and mechanistic studies.
Data Presentation
Quantitative data for the preparation and application of this compound are summarized in the tables below for ease of reference.
Table 1: Physicochemical Properties and Storage
| Property | Value | Source |
| CAS Number | 1613152-34-3 | Biosynth |
| Molecular Formula | C₂₁H₃₀O₆ | Biosynth |
| Molecular Weight | 378.50 g/mol | Biosynth |
| Appearance | Powder | BioCrick |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | BioCrick |
| Storage | Desiccate at -20°C | BioCrick |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cytotoxicity (e.g., MTT, SRB) | 0.1 µM - 100 µM | A broad range is recommended for initial screening to determine the IC₅₀. |
| Anti-inflammatory (e.g., NF-κB reporter assay) | 0.5 µM - 20 µM | Based on effective concentrations of similar sesquiterpene lactones. |
| Mechanistic Studies (e.g., Western blot) | 1 µM - 50 µM | Concentration should be based on prior cytotoxicity data (e.g., at or below the IC₅₀). |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
Pre-warming: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Calculation: Determine the required mass of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM). For a 10 mM stock solution, dissolve 3.785 mg in 1 mL of DMSO.
-
Dissolution: In a laminar flow hood, aseptically add the calculated volume of DMSO to the vial containing the compound. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the sterile stock solution into a sterile, amber microcentrifuge tube or vial. The amber vial will protect the compound from light.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note on Stability: Sesquiterpene lactones, particularly those with ester side chains, may exhibit instability in aqueous solutions at physiological pH (7.4) and temperature (37°C).[2] It is strongly recommended to prepare fresh dilutions in cell culture medium for each experiment from the frozen stock.
Protocol 2: Determination of IC₅₀ using a Cytotoxicity Assay (MTT Assay Example)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a chosen cell line.
Materials:
-
Selected cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Sterile stock solution of this compound (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of the compound in cell culture.
References
Application Notes and Protocols: MTT Assay for Cytotoxicity of 1-O-Acetyl-6-O-isobutyrylbritannilactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone derivative, a class of compounds known for a diverse range of biological activities, including potential anti-inflammatory and anti-cancer properties.[1] The assessment of cytotoxicity is a critical first step in the evaluation of any new therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] This assay is based on the principle that metabolically active cells, specifically through the action of mitochondrial dehydrogenases like succinate (B1194679) dehydrogenase, can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[4][5]
This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Data Presentation
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HCT116 | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{Calculated Value} |
| 1 | 85.2 ± 3.1 | ||
| 5 | 62.7 ± 2.8 | ||
| 10 | 48.9 ± 3.5 | ||
| 25 | 25.1 ± 2.2 | ||
| 50 | 10.3 ± 1.9 | ||
| HeLa | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{Calculated Value} |
| 1 | 90.1 ± 4.0 | ||
| 5 | 70.3 ± 3.3 | ||
| 10 | 55.6 ± 2.9 | ||
| 25 | 30.8 ± 2.5 | ||
| 50 | 15.4 ± 2.1 |
Caption: Hypothetical cytotoxicity data for this compound against HCT116 and HeLa cell lines as determined by the MTT assay.
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method for assessing cell viability.[2] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[4] These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[4]
Materials and Reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[7]
-
96-well flat-bottom sterile microplates[3]
-
Adherent or suspension cancer cell lines (e.g., HCT116, HeLa)
-
Positive control for cytotoxicity (e.g., Etoposide)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[5]
-
CO2 incubator (37°C, 5% CO2)
Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count cells. Adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into the wells of a 96-well plate.[8]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: A generalized signaling pathway potentially affected by cytotoxic compounds.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Studying Signal Transduction Pathways Affected by 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of secondary metabolites often extracted from medicinal plants such as Inula britannica.[1] Compounds from this family are noted for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] These effects are often attributed to the modulation of key signal transduction pathways.
Due to the limited availability of specific research on this compound, these application notes and protocols are primarily based on studies of the closely related and structurally similar compound, 1,6-O,O-diacetylbritannilactone (OODBL). It is presumed that their mechanisms of action are comparable. The primary signaling pathways implicated are the NF-κB and apoptosis pathways. This document provides detailed methodologies for investigating the effects of this compound on these critical cellular signaling cascades.
Section 1: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is linked to various inflammatory diseases and cancers. Evidence suggests that britannilactone (B2921459) derivatives can suppress this pathway. Specifically, 1,6-O,O-diacetylbritannilactone has been shown to inhibit the phosphorylation of IκB kinase beta (IKKβ), a critical step in the activation of NF-κB.[2][3] This leads to decreased degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[2][3]
Quantitative Data Summary:
Currently, specific quantitative data such as IC50 values for the inhibition of IKKβ phosphorylation by this compound are not available in the literature. The following table provides a template for how such data could be presented upon experimental determination.
| Parameter | Cell Line | Stimulant | Concentration of Compound | Result |
| IKKβ Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 1 µM | Data not available |
| 5 µM | Data not available | |||
| 10 µM | Data not available | |||
| IκBα Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 1 µM | Data not available |
| 5 µM | Data not available | |||
| 10 µM | Data not available | |||
| NF-κB Reporter Activity | HEK293 | TNF-α (10 ng/mL) | 1 µM | Data not available |
| 5 µM | Data not available | |||
| 10 µM | Data not available |
Experimental Protocols:
Protocol 1.1: Western Blot for Phosphorylated IKKβ and IκBα
This protocol details the procedure for assessing the phosphorylation status of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophages at a density of 2 x 10^6 cells per well in a 6-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKKβ (Ser177/181), phospho-IκBα (Ser32), IKKβ, and IκBα overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 1.2: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate NF-κB activation by adding TNF-α (10 ng/mL) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Visualization of the NF-κB Pathway Inhibition:
Caption: Inhibition of the NF-κB signaling pathway.
Section 2: Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction in cancer cells is a key therapeutic strategy. Studies on OODBL have demonstrated its ability to induce apoptosis in oral squamous cell carcinoma cells in a dose-dependent manner.[1][4][5] The mechanism involves the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[1]
Quantitative Data Summary:
The following data on apoptosis induction and protein expression changes are derived from studies on 1,6-O,O-diacetylbritannilactone (OODBL) in CAL27 oral squamous carcinoma cells.[1]
Table 2.1: Dose-Dependent Induction of Apoptosis by OODBL in CAL27 Cells
| Concentration of OODBL | Percentage of Apoptotic Cells (%) |
| Control (0 µM) | ~5% |
| 10 µM | ~15% |
| 20 µM | ~25% |
| 40 µM | ~40% |
Table 2.2: Relative Protein Expression Levels in CAL27 Cells Treated with OODBL
| Protein | Concentration of OODBL | Relative Expression (Fold Change vs. Control) |
| Bax | 10 µM | ~1.5 |
| 20 µM | ~2.5 | |
| 40 µM | ~3.5 | |
| Bcl-2 | 10 µM | ~0.8 |
| 20 µM | ~0.6 | |
| 40 µM | ~0.4 | |
| Cleaved Caspase-9 | 10 µM | ~2.0 |
| 20 µM | ~3.5 | |
| 40 µM | ~5.0 | |
| Cleaved Caspase-3 | 10 µM | ~2.5 |
| 20 µM | ~4.0 | |
| 40 µM | ~6.0 |
Experimental Protocols:
Protocol 2.1: Apoptosis Assay by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment:
-
Seed CAL27 cells at a density of 1 x 10^5 cells per well in a 6-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Protocol 2.2: Western Blot for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins. The procedure for protein extraction and Western blotting is the same as described in Protocol 1.1.
-
Primary Antibodies: Use primary antibodies specific for Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and cytochrome c. A β-actin or GAPDH antibody should be used as a loading control.
Visualization of the Apoptosis Pathway Induction:
Caption: Induction of the intrinsic apoptosis pathway.
Section 3: STAT3 Signaling Pathway (Prospective Target)
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Given the anti-inflammatory and anti-cancer properties of compounds from Inula britannica, it is plausible that this compound may also modulate the STAT3 pathway. The following protocols are provided for the investigation of this potential activity.
Experimental Protocols:
Protocol 3.1: Western Blot for Phosphorylated STAT3
This protocol is used to determine if the compound inhibits the activation of STAT3.
-
Cell Culture and Treatment:
-
Use a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or stimulate a responsive cell line (e.g., DU-145 prostate cancer cells) with a known STAT3 activator like Interleukin-6 (IL-6).
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
-
Protein Extraction and Western Blotting:
-
Follow the procedure outlined in Protocol 1.1.
-
Use primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH is essential.
-
Protocol 3.2: STAT3 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3.
-
Cell Culture and Transfection:
-
Use a cell line engineered to express a luciferase reporter gene under the control of a STAT3-responsive promoter (e.g., DU-145 STAT3-luc).
-
Seed the cells in a 96-well plate.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with the test compound.
-
If necessary, stimulate STAT3 activity with an appropriate cytokine like IL-6.
-
-
Luciferase Activity Measurement:
-
Measure luciferase activity as described in Protocol 1.2.
-
Visualization of the Experimental Workflow for STAT3 Inhibition:
Caption: Workflow for investigating STAT3 inhibition.
References
- 1. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,6-O,O-diacetylbritannilactones inhibits IkappaB kinase beta-dependent NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility issues of 1-O-Acetyl-6-O-isobutyrylbritannilactone in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-O-Acetyl-6-O-isobutyrylbritannilactone, particularly concerning its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a sesquiterpene lactone derivative, a type of secondary metabolite often extracted from medicinal plants like Inula britannica.[1] It is a subject of research for its potential anti-inflammatory and anti-cancer properties.[1] Key chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C21H30O6 |
| Molecular Weight | 378.50 g/mol [1] |
| Appearance | Powder[2] |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |
Q2: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?
Like many sesquiterpene lactones, this compound is a hydrophobic molecule. This inherent low polarity makes it poorly soluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). Direct dissolution in these buffers will likely result in precipitation or the formation of a non-homogenous suspension.
Q3: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds.[3] It is advisable to prepare a stock solution in 100% DMSO, for example, at a concentration of 10-50 mM. This stock can then be serially diluted in your aqueous experimental buffer to the final desired concentration.
Q4: What is the maximum concentration of DMSO that can be used in my cell culture experiment?
The tolerance of cell lines to DMSO can vary significantly. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line and assay.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents, formulation with cyclodextrins, or the preparation of lipid-based formulations.[3][4][5] The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Final concentration is too high: The concentration of the compound in the final aqueous solution exceeds its solubility limit. | 1. Lower the final concentration of the compound in your experiment.2. Increase the percentage of DMSO in the final solution, being mindful of cellular toxicity.3. Consider using a different solubilization technique, such as complexation with cyclodextrins. |
| Inadequate mixing: The DMSO stock was not adequately dispersed upon addition to the aqueous buffer. | 1. Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously.2. Warm the aqueous buffer to 37°C before adding the stock solution to aid in dissolution. |
| Buffer composition: The pH or salt concentration of the buffer may be affecting solubility. | 1. Test the solubility in buffers with different pH values.2. Evaluate the effect of varying the ionic strength of the buffer. |
Issue 2: Inconsistent results are observed between experiments.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution: The compound is not fully dissolved, leading to variations in the effective concentration. | 1. Visually inspect the solution for any particulate matter before use.2. Briefly sonicate the solution to aid in the dissolution of any small precipitates. |
| Compound degradation: The compound may be unstable in the aqueous solution over time. | 1. Prepare fresh dilutions from the DMSO stock for each experiment.2. Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Adsorption to plasticware: The hydrophobic compound may adsorb to the surface of plastic tubes and plates. | 1. Use low-adhesion microplates and tubes.2. Include a pre-incubation step where the wells are coated with a blocking agent like bovine serum albumin (BSA). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 3.785 mg of this compound powder.
-
Dissolution in DMSO: Add 1 mL of 100% DMSO to the powder.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Solubilization using a Co-solvent System
For applications where DMSO is not suitable, a co-solvent system can be an alternative.
-
Prepare a Co-solvent Mixture: A common co-solvent mixture is Ethanol (B145695):PEG 400:Water in a 10:30:60 ratio.
-
Dissolve the Compound: Dissolve the this compound in the ethanol component first.
-
Add PEG 400: Gradually add the PEG 400 to the ethanol solution while stirring.
-
Add Water: Slowly add the water to the mixture with continuous stirring to form the final formulation.
-
Final Dilution: This co-solvent stock can then be further diluted in the aqueous experimental medium.
Note: The optimal ratio of co-solvents may need to be determined empirically.
Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone | CAS:1087072-50-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 5. ijmsdr.org [ijmsdr.org]
"improving the stability of 1-O-Acetyl-6-O-isobutyrylbritannilactone in experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the experimental stability of 1-O-Acetyl-6-O-isobutyrylbritannilactone (AIBL), a sesquiterpene lactone derivative sourced from medicinal plants like Inula britannica.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of AIBL in Solution
Symptoms:
-
Loss of biological activity in assays.
-
Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Ester Groups | The acetate (B1210297) and isobutyrate esters, as well as the lactone ring in AIBL, are susceptible to hydrolysis, especially at non-neutral pH. Maintain solution pH between 5.5 and 7.0. Use buffers like citrate (B86180) or phosphate (B84403) to stabilize the pH.[2][3] |
| Inappropriate Solvent | Protic solvents, especially alcohols like ethanol, can react with the lactone ring.[4] Opt for aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) for stock solutions. For aqueous buffers, prepare fresh solutions and minimize storage time. |
| Elevated Temperature | Higher temperatures accelerate degradation.[2][4] Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature. |
| Presence of Contaminants | Trace amounts of acids, bases, or metal ions can catalyze degradation. Use high-purity solvents and reagents. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of dose-dependent response.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| On-Plate Degradation | The compound may be degrading in the assay medium over the incubation period. Minimize incubation times where possible. Prepare fresh dilutions of AIBL immediately before adding to the assay. |
| Interaction with Media Components | Components in cell culture media or assay buffers could be reacting with AIBL. Run a stability check of AIBL in the specific medium under assay conditions (time, temperature, CO2) without cells or other reagents. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips. Consider adding a small percentage of a non-ionic surfactant like Tween-20 to your buffers if compatible with the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is likely hydrolysis of the ester linkages. This includes the opening of the γ-lactone ring to form a hydroxy carboxylic acid, as well as the cleavage of the 1-O-acetyl and 6-O-isobutyryl ester groups. These reactions are typically catalyzed by acidic or basic conditions.
Q2: What are the best practices for storing AIBL?
A2: For long-term storage, solid AIBL should be stored at -20°C or below, protected from light and moisture.[5] Stock solutions should be prepared in a high-purity aprotic solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.
Q3: Which analytical techniques are recommended for monitoring AIBL stability?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice for stability studies of sesquiterpene lactones.[6][7] It allows for the separation and quantification of the parent compound and its degradation products. Gas Chromatography (GC-MS) can also be used, but may require derivatization for these non-volatile compounds.[4][6]
Q4: How can I design an experiment to assess the stability of AIBL in my specific experimental conditions?
A4: A forced degradation study is recommended. This involves exposing AIBL to a range of stress conditions to identify potential degradation pathways and determine its stability profile.
Experimental Protocols
Protocol 1: Forced Degradation Study of AIBL
Objective: To evaluate the stability of AIBL under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of AIBL in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 40°C.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (254 nm).
-
-
Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.
-
Analysis: Neutralize the acidic and alkaline samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation:
| Condition | Time (hours) | AIBL Concentration (µg/mL) | % Degradation | Degradation Products (Peak Area %) |
| Control (4°C) | 0 | 100.0 | 0 | - |
| 24 | 99.8 | 0.2 | - | |
| 0.1 M HCl, 40°C | 2 | 85.3 | 14.7 | DP1: 10.2, DP2: 4.5 |
| 8 | 52.1 | 47.9 | DP1: 35.8, DP2: 12.1 | |
| 0.1 M NaOH, RT | 2 | 15.6 | 84.4 | DP3: 70.1, DP4: 14.3 |
| 8 | < 1.0 | > 99.0 | DP3: 85.2, DP4: 13.8 | |
| 3% H₂O₂, RT | 24 | 98.5 | 1.5 | - |
| 60°C | 24 | 92.3 | 7.7 | DP5: 7.7 |
| UV Light | 24 | 88.9 | 11.1 | DP6: 9.8 |
| DP = Degradation Product |
Visualizations
Caption: Potential degradation pathways for AIBL under stress conditions.
Caption: Workflow for conducting a forced degradation study of AIBL.
Caption: A logical guide to troubleshooting AIBL instability in experiments.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-O-Acetyl-6-O-isobutyrylbritannilactone Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-O-Acetyl-6-O-isobutyrylbritannilactone analogues.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Acylation
Symptom: The acylation reaction results in a mixture of products, with acyl groups attached to multiple hydroxyl groups of the britannilactone (B2921459) core, or no selectivity between the C1 and C6 hydroxyls.
Possible Causes:
-
Steric Hindrance: The steric environments of the hydroxyl groups on the britannilactone skeleton may not be sufficiently different to achieve high selectivity with standard acylating agents.
-
Reagent Reactivity: Highly reactive acylating agents (e.g., acyl chlorides, anhydrides) may not discriminate well between hydroxyl groups of similar reactivity.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the selectivity of the acylation reaction.
Solutions:
-
Enzymatic Acylation: Utilize a lipase (B570770), such as Candida antarctica lipase B (CAL-B), for highly regioselective acylation. Lipases often exhibit high selectivity for primary alcohols.[1][2]
-
Protecting Group Strategy:
-
Selectively protect the more reactive hydroxyl group with a suitable protecting group (e.g., a silyl (B83357) ether) before proceeding with the acylation of the second hydroxyl group.
-
Subsequent deprotection will yield the desired mono-acylated product.
-
-
Metal Chelation: Employ metal chelates to temporarily block one hydroxyl group, directing the acylation to the other.[3][4] For example, forming a copper chelate between adjacent diols can allow for selective acylation of a non-chelated hydroxyl group.
-
Optimization of Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity.
-
Less Reactive Acylating Agent: Consider using a less reactive acylating agent.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the acylation.
-
Problem 2: Low Yield of the Desired Analogue
Symptom: The overall yield of the target this compound analogue is consistently low.
Possible Causes:
-
Incomplete Reactions: The acylation or deprotection steps may not be going to completion.
-
Side Reactions: Competing side reactions, such as elimination or rearrangement of the sesquiterpene lactone core, may be occurring.
-
Product Degradation: The target compound may be unstable under the reaction or purification conditions.
-
Inefficient Purification: Loss of product during chromatographic separation.
Solutions:
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction and ensure it has gone to completion.
-
Control of Reaction pH: Maintain an appropriate pH to avoid acid- or base-catalyzed degradation of the sesquiterpene lactone.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive functional groups are present.
-
Purification Optimization:
-
Use high-quality silica (B1680970) gel for chromatography.
-
Optimize the solvent system for better separation of the desired product from byproducts.
-
Consider alternative purification methods like preparative HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound analogues?
A1: The most common starting material is 1-O-acetylbritannilactone (ABL), which can be isolated from the flowers of Inula britannica.[5] This compound already possesses the acetyl group at the C1 position, simplifying the subsequent synthesis.
Q2: How can I achieve selective acylation of the C6 hydroxyl group in the presence of the C1 hydroxyl group?
A2: If starting from a britannilactone core with free hydroxyls at both C1 and C6, selective acylation of the C6 hydroxyl can be challenging. A protecting group strategy is often necessary. The relative reactivity of the hydroxyl groups will determine the ease of selective protection. Alternatively, enzymatic methods using lipases can offer high regioselectivity.[1][2]
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Sesquiterpene lactones can be sensitive to certain reaction conditions. Potential side reactions include:
-
Epimerization: The stereochemistry at certain chiral centers can be altered under harsh basic or acidic conditions.
-
Michael Addition: The α-methylene-γ-lactone moiety is susceptible to Michael addition by nucleophiles.
-
Rearrangement: The carbocyclic skeleton may undergo rearrangements under strongly acidic conditions.
Q4: What analytical techniques are recommended for characterizing the final products?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
1D and 2D Nuclear Magnetic Resonance (NMR): Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the connectivity and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (High-Resolution MS).
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, carbonyls, and esters.
Data Presentation
Table 1: Comparison of Regioselective Acylation Methods
| Method | Acylating Agent | Catalyst/Reagent | Selectivity | Advantages | Disadvantages |
| Enzymatic | Vinyl isobutyrate | Candida antarctica lipase B (CAL-B) | High for primary alcohols | Mild conditions, high selectivity, environmentally friendly. | Enzyme cost and stability, may require optimization of solvent and temperature. |
| Protecting Groups | Isobutyryl chloride | Silylating agent (e.g., TBDMSCl), then deprotection agent (e.g., TBAF) | High | Well-established, versatile. | Requires additional protection and deprotection steps, potentially lowering overall yield. |
| Metal Chelation | Isobutyric anhydride | Copper(II) acetate | Moderate to High | One-pot potential. | Stoichiometric use of metal salts, may require specific diol arrangements. |
Experimental Protocols
Key Experiment: Regioselective Enzymatic Acylation of a Sesquiterpene Lactone
This protocol is adapted from a similar procedure for the acylation of sesquiterpene lactones and can be used as a starting point for the synthesis of this compound analogues.[1]
Objective: To selectively acylate the primary hydroxyl group of a sesquiterpene lactone using CAL-B.
Materials:
-
1-O-acetylbritannilactone
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Vinyl isobutyrate
-
Anhydrous solvent (e.g., 2-methyl-2-butanol (B152257) or acetonitrile)
-
Molecular sieves (4 Å)
-
Reaction vessel
-
Shaker or magnetic stirrer
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-O-acetylbritannilactone (1 equivalent) in the chosen anhydrous solvent, add vinyl isobutyrate (3-5 equivalents).
-
Add immobilized CAL-B (e.g., 20% w/w of the substrate) and molecular sieves.
-
Seal the reaction vessel and place it on a shaker or use a magnetic stirrer. Maintain the reaction at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound analogue.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound analogues.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation and acylation of carbohydrates engaged in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae [mdpi.com]
"troubleshooting inconsistent results in 1-O-Acetyl-6-O-isobutyrylbritannilactone experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Acetyl-6-O-isobutyrylbritannilactone. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds. It is known to possess anti-inflammatory and anti-cancer properties.[1][2] These activities are often attributed to its ability to modulate various cellular signaling pathways.
Q2: What are the common challenges when working with this compound in in vitro assays?
A2: Like many natural products, this compound can present challenges with solubility in aqueous cell culture media. It may also be unstable under certain pH and temperature conditions, potentially leading to inconsistent results. Furthermore, natural products can sometimes interfere with assay components, leading to false-positive or false-negative readings.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of sesquiterpene lactones for in vitro studies.[1][3] It is crucial to use a final DMSO concentration in the culture medium that is non-toxic to the cells, typically below 0.5%.
Q4: How should I store the compound and its stock solutions to ensure stability?
A4: To maintain the integrity of this compound, it is advisable to store the solid compound in a cool, dark, and dry place. DMSO stock solutions should be stored at -20°C or -80°C to minimize degradation.[3][4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Inconsistent Results in Cell Viability (e.g., MTT) Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete dissolution of the compound in the media.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Vigorously vortex the compound dilutions before adding to the wells.- Use calibrated pipettes and proper pipetting techniques. |
| IC50 values are not reproducible between experiments | - Variation in cell passage number or health.- Degradation of the compound stock solution.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions from a new stock vial for each experiment.- Strictly adhere to the same incubation times for all experiments. |
| Unexpectedly low cytotoxicity | - Compound precipitation in the well.- Cell line is resistant to the compound's mechanism of action. | - Visually inspect wells for precipitation under a microscope.- Test a range of concentrations on different cell lines to identify sensitive ones. |
| False-positive results (apparent cytotoxicity) | - Compound interferes with the MTT reagent. | - Include a control plate with the compound but no cells to measure any direct reduction of MTT by the compound. |
Inconsistent Results in Anti-inflammatory (e.g., Protein Denaturation) Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background absorbance | - Precipitation of the compound in the assay buffer. | - Check the solubility of the compound in the buffer at the tested concentrations.- Centrifuge the final reaction mixture and use the supernatant for absorbance reading. |
| Low or no inhibition of protein denaturation | - The compound may not have significant activity in this specific assay.- Incorrect pH of the assay buffer. | - Verify the compound's activity with an alternative anti-inflammatory assay.- Ensure the pH of the buffer is accurately adjusted as per the protocol. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / GI50 (µM) |
| This compound Derivative (10b″) | PC-3 (Prostate Cancer) | Cytotoxicity | 0.01[5] |
| This compound Derivative (10b″) | THP-1 (Leukemia) | Cytotoxicity | 0.5[5] |
| This compound Derivative (10b″) | MCF-7 (Breast Cancer) | Cytotoxicity | 0.3[5] |
| Helenalin Silylated Derivative (13) | Various Cancer Cell Lines | Antiproliferative | 0.15 - 0.59[1] |
| Helenalin Silylated Derivative (14) | Various Cancer Cell Lines | Antiproliferative | 0.15 - 0.59[1] |
| Ditriazolyl Cumanin Derivative (11) | WiDr (Colon Cancer) | Antiproliferative | 2.3[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Cell Treatment: Replace the overnight culture medium with medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition
-
Reaction Mixture Preparation: In a tube, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10-1000 µg/mL).[6]
-
Control Preparation: Prepare a control tube with 2 mL of distilled water instead of the compound solution.
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Heat-induced Denaturation: Heat the tubes at 70°C for 5 minutes.[6]
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
Visualizations
Caption: Workflow for a typical cell viability (MTT) assay.
Caption: A logical troubleshooting flowchart for inconsistent results.
Caption: Potential signaling pathways affected by the compound.
References
- 1. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of sesquiterpene lactone derivatives: Cytotoxic activity and selectivity of action [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innpharmacotherapy.com [innpharmacotherapy.com]
"purification challenges of 1-O-Acetyl-6-O-isobutyrylbritannilactone from plant extracts"
Welcome to the technical support center for the purification of 1-O-Acetyl-6-O-isobutyrylbritannilactone from plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation of this sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from Inula britannica extracts?
The primary challenges stem from the complex chemical composition of Inula britannica extracts. The plant is rich in a variety of secondary metabolites, including other structurally similar sesquiterpene lactones, flavonoids, terpenoids, and phenolic compounds.[1][2][3] This complexity can lead to issues such as:
-
Co-elution of impurities with the target compound during chromatographic separation.
-
Degradation of the target molecule on acidic silica (B1680970) gel.
-
Low yield due to multiple purification steps.
-
Difficulty in achieving high purity.
Q2: What is a recommended initial extraction method for obtaining a crude extract enriched with sesquiterpene lactones from Inula species?
Microwave-Assisted Extraction (MAE) is an efficient method for extracting sesquiterpene lactones from Inula species.[1] An 80% ethanol (B145695) solution is a commonly used solvent for this purpose.[1] The general procedure involves mixing the powdered plant material with the ethanol solution and subjecting it to microwave radiation.[1] This is followed by filtration and concentration of the extract.[1] Traditional solvent extraction methods using polar organic solvents like ethanol, methanol, or ethyl acetate (B1210297) are also viable options.[4]
Q3: My target compound, this compound, appears to be degrading during silica gel column chromatography. What can I do?
Degradation on silica gel is a common issue for some natural products.[5] Here are a few troubleshooting steps:
-
Test for Stability: Before performing a column, test the stability of your compound on a silica TLC plate. Spot the compound and let the plate sit for a few hours before eluting to see if degradation occurs.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, mixed with the solvent system.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase like alumina (B75360) or Florisil, which have different surface properties.[5]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the silica.
Q4: I am having trouble separating this compound from other structurally similar sesquiterpene lactones. What chromatographic strategies can I employ?
Separating structurally similar compounds is a common challenge. Here are some strategies:
-
Optimize the Mobile Phase: Systematically vary the polarity of your solvent system. Using a gradient elution from a non-polar to a more polar solvent can improve resolution.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution than standard column chromatography. A C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water is often effective for separating sesquiterpene lactones.[6]
-
Alternative Chromatographic Techniques: Techniques like Centrifugal Partition Chromatography (CPC) can be effective for separating complex mixtures of natural products and avoiding issues with solid stationary phases.[7]
Q5: What is the expected yield of sesquiterpene lactones from Inula species?
Data Presentation
Table 1: Reported Yields of Major Sesquiterpene Lactones from Inula britannica
| Compound | Yield Range (% of dry weight) | Analytical Method | Reference |
| 1-O-Acetylbritannilactone | 0.12 - 0.45 | HPLC-DAD-MS | [1] |
| Britannilactone | 0.05 - 0.21 | HPLC-DAD-MS | [1] |
| 1,6-O,O-Diacetylbritannilactone | 0.15 - 0.55 | HPLC-DAD-MS | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Sesquiterpene Lactones from Inula britannica
This protocol is a generalized method based on established research for the extraction of sesquiterpene lactones from Inula species.[1]
1. Sample Preparation:
- Dry the aerial parts of Inula britannica at room temperature.
- Grind the dried plant material into a fine powder using a mechanical grinder.
- Sieve the powder through a 140-mesh sieve to ensure uniform particle size.
2. Extraction:
- Weigh 1 gram of the powdered plant material and place it in a microwave-safe extraction vessel.
- Add 15 mL of 80% ethanol solution to the vessel.
- Subject the mixture to microwave radiation for 120 seconds, maintaining a controlled temperature of 50°C.
3. Post-Extraction:
- Filter the mixture to separate the liquid extract from the solid plant residue.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Troubleshooting Guides
Guide 1: Flash Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute | The compound may have decomposed on the silica gel.[5] | Test the compound's stability on a TLC plate. If unstable, consider deactivating the silica or using an alternative stationary phase like alumina.[5] |
| The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. | |
| The compound is not soluble in the mobile phase. | Ensure your compound is soluble in the chosen solvent system. If not, a different solvent system is required.[5] | |
| Poor Separation/Co-elution | The polarity difference between compounds is insufficient for the chosen solvent system. | Optimize the solvent system by trying different solvent combinations or using a gradient elution. |
| The column was overloaded with the sample. | Reduce the amount of sample loaded onto the column. | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Compound Elutes Too Quickly | The solvent system is too polar. | Decrease the polarity of the mobile phase. |
| Streaking or Tailing of Bands | The compound has low solubility in the mobile phase. | Try a different solvent system in which the compound is more soluble. |
| The sample was loaded in a solvent that was too polar. | Dissolve the sample in the mobile phase or a less polar solvent for loading. Consider dry loading if solubility is an issue.[8] |
Guide 2: HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | The detector is not set to the correct wavelength for your compound. | Determine the UV absorbance maximum of your compound and set the detector accordingly. For sesquiterpene lactones, a wavelength around 210 nm is often used.[6] |
| The sample concentration is too low. | Concentrate your sample or inject a larger volume. | |
| There is a leak in the system. | Check all fittings and connections for leaks. | |
| Broad or Tailing Peaks | The column is old or contaminated. | Wash the column with a strong solvent or replace it. |
| The mobile phase pH is not optimal for the analyte. | Adjust the pH of the mobile phase. | |
| There are secondary interactions between the analyte and the stationary phase. | Add a competing agent (e.g., a small amount of acid or base) to the mobile phase. | |
| Split Peaks | The column is clogged or has a void at the inlet. | Reverse flush the column or replace it if necessary. |
| The sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase. | |
| Changes in Retention Time | The mobile phase composition has changed. | Prepare fresh mobile phase and ensure accurate mixing. |
| The column temperature is fluctuating. | Use a column oven to maintain a constant temperature. | |
| The flow rate is inconsistent. | Check the pump for leaks or air bubbles. |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship diagram for troubleshooting purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Sesquiterpene lactones from Inula hookeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Centrifugal partition chromatography elution gradient for isolation of sesquiterpene lactones and flavonoids from Anvillea radiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
"how to prevent degradation of 1-O-Acetyl-6-O-isobutyrylbritannilactone in storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-O-Acetyl-6-O-isobutyrylbritannilactone to prevent its degradation. The following information is based on the known stability of sesquiterpene lactones and acetylated natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of this compound are exposure to elevated temperatures, inappropriate pH conditions (both acidic and basic), light (especially UV), and the presence of moisture and oxygen.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Studies on other sesquiterpene lactones have shown a significant decrease in stability at higher temperatures.
Q3: How does pH affect the stability of this compound in solution?
A3: Sesquiterpene lactones, particularly those with ester side chains, are susceptible to hydrolysis under both acidic and basic conditions. The ester linkages of the acetyl and isobutyryl groups, as well as the lactone ring itself, can be cleaved. It is advisable to maintain solutions at a slightly acidic to neutral pH (around pH 5-7) and to use buffered solutions for experiments.
Q4: Is this compound sensitive to light?
A4: Yes, many sesquiterpene lactones are known to be sensitive to light, particularly UV light, which can induce photodegradation.[1][2] It is crucial to store the compound in amber vials or containers that protect it from light.
Q5: What are the likely degradation pathways for this molecule?
A5: The most probable degradation pathways include:
-
Hydrolysis: Cleavage of the 1-O-acetyl and/or 6-O-isobutyryl ester bonds to yield the corresponding hydroxylated britannilactone (B2921459) derivatives and acetic or isobutyric acid. The lactone ring itself can also undergo hydrolysis.[3][4][5][6][7]
-
Photodegradation: UV irradiation can lead to molecular rearrangements or the addition of water across double bonds.[1][2]
-
Oxidation: The presence of oxygen can lead to the formation of oxidative degradation products. Sesquiterpene lactones have been shown to be involved in oxidative stress processes.[8][9]
-
Thermal Degradation: High temperatures can cause decarboxylation or other rearrangements of the lactone structure.[10][11][12][13]
Q6: How can I monitor the degradation of my sample?
A6: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[14][15][16][17][18] This technique allows for the separation and quantification of the intact compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound purity over time in storage (solid state) | - Exposure to moisture- Elevated temperature- Exposure to light | - Store in a tightly sealed container with a desiccant.- Store at -20°C or below for long-term storage.- Protect from light by using amber vials or storing in the dark. |
| Degradation of the compound in solution | - Inappropriate pH of the solvent- Presence of water in organic solvents- Exposure to light during handling- Storage of stock solutions at room temperature | - Use buffered solutions in the optimal pH range (5-7).- Use anhydrous solvents for preparing stock solutions.- Work under low-light conditions and use amber glassware.- Store stock solutions at -20°C or -80°C. |
| Appearance of new peaks in HPLC chromatogram | - Degradation of the compound | - Identify the storage or experimental condition causing degradation (see above).- Perform a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results | - Degradation of the compound in stock solutions or during the experiment | - Prepare fresh stock solutions for each experiment.- Minimize the time the compound is in solution at room temperature.- Include a stability control sample in your experiments. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the purity and degradation of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with 0.1% formic acid or acetic acid to maintain a slightly acidic pH.
-
A typical starting gradient could be: 5-95% B over 30 minutes.
-
Optimize the gradient to achieve good separation between the parent compound and any degradation products.
3. Detection:
-
Determine the optimal wavelength for detection by running a UV scan of the compound. Based on the structures of similar compounds, a wavelength in the range of 210-260 nm is likely appropriate.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15][18] Specificity is confirmed by performing forced degradation studies.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and to confirm that the analytical method can separate the degradants from the parent compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C or 80°C) for several days. Also, heat a solution of the compound at 60°C.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm and/or 365 nm) in a photostability chamber for various durations. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze the stressed samples by the developed stability-indicating HPLC method at each time point.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Light Condition | Atmosphere | Container |
| Long-Term (Solid) | ≤ -20°C | Protected from light | Inert gas (Argon or Nitrogen) | Tightly sealed, amber glass vial |
| Short-Term (Solid) | 2-8°C | Protected from light | Inert gas (Argon or Nitrogen) | Tightly sealed, amber glass vial |
| Stock Solution | ≤ -20°C | Protected from light | N/A | Tightly sealed, amber glass vial |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents/Parameters | Expected Degradation Pathway | Primary Analytical Observation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of ester and lactone groups | Appearance of more polar degradation peaks in HPLC |
| Base Hydrolysis | 0.1 M NaOH, RT | Rapid hydrolysis of ester and lactone groups | Rapid disappearance of the parent peak and appearance of polar degradant peaks |
| Oxidation | 3% H₂O₂, RT | Formation of oxides or other oxidative products | Appearance of new degradation peaks |
| Thermal Degradation | 60-80°C | Decarboxylation, rearrangement | Appearance of new degradation peaks |
| Photodegradation | UV light (254/365 nm) | Molecular rearrangement, addition reactions | Appearance of new degradation peaks |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition of tricarbonyliron lactone complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Thermal decomposition of tricarbonyliron lactone complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. web.vscht.cz [web.vscht.cz]
- 15. tnsroindia.org.in [tnsroindia.org.in]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. ijtsrd.com [ijtsrd.com]
Technical Support Center: Handling Sesquiterpene Lactones (SLs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sesquiterpene lactones (SLs). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common pitfalls encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the extraction, purification, analysis, and storage of SLs.
Issue 1: Low Yield of Sesquiterpene Lactones During Extraction
-
Question: I'm getting a very low yield of my target SL from my plant material. What could be the cause?
-
Answer: Low yields can stem from several factors:
-
Plant Material Quality: The concentration of SLs can vary significantly depending on the plant's species, geographical origin, season of harvest, and storage conditions of the plant material itself.[1] Powdered herbal material can be particularly unstable, with one study noting a 20% loss of total SLs after 15-20 days.[2] It is highly recommended to use freshly powdered material.[2]
-
Incomplete Extraction: The chosen solvent and extraction technique may not be optimal. SLs are typically extracted with polar organic solvents like methanol (B129727), ethanol (B145695), acetone, or ethyl acetate (B1210297).[3][4][5] Maceration times may be insufficient, or a more rigorous method like sonication or Soxhlet extraction may be necessary.[2] For some SLs, such as those in chicory roots, a prolonged maceration in water at a controlled temperature (e.g., 17 hours at 30°C) can actually increase the yield of free SLs by promoting the enzymatic hydrolysis of their conjugated forms.[6]
-
Degradation during Extraction: SLs can be sensitive to heat. If using methods like Soxhlet extraction or heating during solvent evaporation, keep temperatures below 40-60°C to prevent thermal degradation.[4]
-
Issue 2: Degradation of Isolated Sesquiterpene Lactones
-
Question: My purified SL appears to be degrading over time, even in solution. How can I prevent this?
-
Answer: SLs are inherently reactive and susceptible to degradation under several conditions:
-
pH and Temperature Sensitivity: The stability of SLs is highly dependent on pH and temperature. For instance, some SLs are stable at an acidic pH of 5.5 but will degrade at a neutral pH of 7.4, especially at physiological temperatures (37°C).[7][8] This is a critical consideration for in vitro assays.
-
Solvent Reactivity: When stored in alcoholic solvents like ethanol, certain SLs can form adducts. For example, 11α,13-dihydrohelenalin esters in an Arnica tincture were shown to react with ethanol over time, with degradation increasing at higher storage temperatures.[9]
-
Light Sensitivity: Exposure to UV light can cause rapid degradation. The photodegradation of lactucin, for example, follows pseudo-first-order kinetics with a half-life of about 45 minutes under UV (366 nm) irradiation.[10][11]
-
Storage Conditions: For long-term stability, SLs should be stored in a dark place at cool temperatures, typically between 5-8°C.[12] They should be kept in tightly sealed containers, and for particularly sensitive compounds, storage under an inert gas like argon may be beneficial.[3]
-
Issue 3: Difficulty in Purifying Target Sesquiterpene Lactone
-
Question: I am struggling to separate my target SL from other closely related compounds using column chromatography. What can I do?
-
Answer: Purifying SLs from complex plant extracts is a common challenge.[13]
-
Chromatography System: If normal-phase silica (B1680970) gel chromatography is not providing adequate separation, consider using reversed-phase (e.g., C18) chromatography.[1] Advanced techniques like counter-current chromatography (CCC) can also offer superior resolution and higher recovery rates for complex mixtures.[1]
-
Solvent System Optimization: The choice of mobile phase is critical. A systematic approach to optimizing the solvent gradient is necessary. For silica gel, mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or acetone) are common.[4][14] For reversed-phase HPLC, gradients of acetonitrile (B52724)/water or methanol/water are typically used.[13][15]
-
Monitoring Fractions: Ensure you are monitoring column fractions effectively, for example, by using thin-layer chromatography (TLC) with a suitable visualization reagent (e.g., p-anisaldehyde) to pool fractions with similar profiles accurately.[14]
-
Issue 4: Ambiguous Results in Spectroscopic Analysis
-
Question: The NMR or MS spectrum of my isolated compound is complex or doesn't match the expected profile. What are the common pitfalls?
-
Answer: Spectroscopic analysis of SLs can be challenging.
-
Co-eluting Impurities: Even after purification, minor impurities with similar chromatographic properties may be present, leading to overlapping signals in NMR spectra.[13] Further purification using a different chromatographic method (e.g., preparative HPLC) may be required.
-
NMR Signal Overlap: The ¹H NMR spectra of SLs can be complex due to overlapping signals. Running 2D NMR experiments (like COSY, HSQC, and HMBC) is often essential for unambiguous structure elucidation.[14]
-
Mass Spectrometry Issues: Many SLs lack strong chromophores, making UV detection in HPLC-MS challenging at higher wavelengths (detection is often done at 210-220 nm).[13] Furthermore, ionization can be inefficient, and mass spectra may lack characteristic fragmentation patterns, making identification difficult without authentic standards.[13]
-
Conformational Isomers: The presence of multiple conformations in solution can sometimes lead to broadened or multiple NMR signals. Solid-state NMR can sometimes help distinguish between different molecules in a crystal lattice.[16]
-
Issue 5: Safety and Handling Concerns
-
Question: Are there any specific safety precautions I should take when handling sesquiterpene lactones?
-
Answer: Yes, safety is paramount. The high reactivity of the α-methylene-γ-lactone moiety, which is responsible for much of their biological activity, also presents health risks.[17]
-
Contact Dermatitis: SLs are known contact allergens and can cause severe skin sensitization and dermatitis upon repeated exposure.[18]
-
Personal Protective Equipment (PPE): Always handle SLs in a well-ventilated area, preferably within a chemical fume hood.[19] Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.[12][20]
-
Handling Powders: Avoid inhaling airborne powders of SLs or dried plant material.[19]
-
Spill and Waste Management: Have a spill containment plan. Clean up any spills promptly and dispose of SL waste in accordance with your institution's hazardous waste protocols.[21]
-
Quantitative Data Summary
The stability of sesquiterpene lactones is a critical factor for both experimental reproducibility and potential therapeutic applications. The following tables summarize key quantitative data on their degradation under various conditions.
Table 1: Stability of Sesquiterpene Lactones Under Different Storage and Stress Conditions
| Sesquiterpene Lactone / Extract | Condition | Duration | Degradation / Half-Life | Source |
| 11α,13-dihydrohelenalin esters (in Arnica tincture) | Storage at +4°C | 3 years | ~13% decrease in content | [9] |
| 11α,13-dihydrohelenalin esters (in Arnica tincture) | Storage at +25°C | 3 years | ~32% decrease in content | [9] |
| 11α,13-dihydrohelenalin esters (in Arnica tincture) | Storage at +30°C | 3 years | ~37% decrease in content | [9] |
| Lactucin (in aqueous solution) | UV Irradiation (366 nm) | - | Half-life of approx. 45 minutes | [11] |
| Eremantholide C (in solution) | Acidic (HCl) & Alkaline (NaOH) | 3 days | Degraded | [22] |
| Eremantholide C (in solution) | Neutral, Oxidative (H₂O₂), Heat (90°C) | 3 days | Stable | [22] |
| SLs with side chains | pH 7.4, 37°C | 96 hours | Loss of side chain | [8] |
| SLs with side chains | pH 5.5, 25°C or 37°C | 96 hours | Stable | [7][8] |
Experimental Protocols
This section provides detailed methodologies for common experiments involving sesquiterpene lactones.
Protocol 1: General Extraction and Isolation of Sesquiterpene Lactones
Objective: To extract and perform an initial purification of SLs from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, roots).
-
Solvents: Methanol (or Ethanol), Dichloromethane (B109758), Ethyl Acetate, n-Hexane.
-
Silica gel 60 (230–400 mesh) for column chromatography.
-
TLC plates (silica gel 60 F254).
-
Rotary evaporator.
-
Glass column for chromatography.
-
Standard laboratory glassware.
Methodology:
-
Extraction: a. Macerate 100 g of the dried, powdered plant material in 1 L of methanol at room temperature for 24-48 hours with occasional shaking.[14] b. Filter the mixture and collect the methanol extract. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction. c. Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Liquid-Liquid Partitioning: a. Resuspend the concentrated crude extract in 200 mL of water and transfer to a separatory funnel. b. First, partition against 200 mL of n-hexane to remove non-polar constituents like fats and waxes. Discard the hexane layer. c. Subsequently, partition the aqueous layer sequentially with dichloromethane (3 x 200 mL) and then ethyl acetate (3 x 200 mL). d. Collect the organic layers. The SLs will typically partition into the dichloromethane and ethyl acetate fractions.
-
Column Chromatography: a. Concentrate the dichloromethane and/or ethyl acetate fractions to dryness. b. Prepare a silica gel column using a slurry of silica gel in n-hexane. c. Dissolve the dried extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. d. Once dry, carefully load the adsorbed sample onto the top of the prepared column. e. Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).[14] f. Collect fractions (e.g., 10-20 mL each) and monitor their composition by TLC. g. Visualize TLC plates under UV light (254 nm) and by staining with an anisaldehyde-sulfuric acid reagent followed by gentle heating.[14] h. Combine fractions containing the target compound(s) based on their TLC profiles and concentrate them to yield the purified SL.
Protocol 2: HPLC Analysis of Sesquiterpene Lactones
Objective: To separate and quantify SLs in a purified fraction or crude extract.
Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and methanol.
-
Ultrapure water.
-
SL standard(s) for quantification.
-
Syringe filters (0.45 µm).
Methodology:
-
Sample and Standard Preparation: a. Prepare a stock solution of the SL standard in methanol or acetonitrile (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL). b. Accurately weigh and dissolve the plant extract or purified fraction in the mobile phase or methanol to a known concentration. c. Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: a. Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A) is commonly used.[15][23]
- Start with a lower concentration of acetonitrile (e.g., 10-30%).
- Increase the concentration of acetonitrile linearly over 20-30 minutes to a higher percentage (e.g., 70-90%).
- Hold at the high percentage for a few minutes to elute all compounds.
- Return to the initial conditions and allow the column to re-equilibrate. b. Flow Rate: 0.8 - 1.0 mL/min.[22][23] c. Column Temperature: 30°C.[22] d. Detection Wavelength: Monitor at 210 nm or 215 nm, as many SLs have low absorbance at higher wavelengths.[13][15] e. Injection Volume: 10-20 µL.
-
Data Analysis: a. Identify the SL peaks in the sample chromatogram by comparing their retention times with those of the standards. b. Generate a calibration curve by plotting the peak area of the standard against its concentration. c. Quantify the amount of each SL in the sample by using the regression equation from the calibration curve.
Visualizations
Diagram 1: General Experimental Workflow for SL Isolation and Analysis
This diagram outlines the typical steps involved from plant material to purified and characterized sesquiterpene lactones.
Caption: Workflow for SL extraction, purification, and analysis.
Diagram 2: Troubleshooting Low Yield or Purity
This logical diagram provides a decision-making workflow for addressing common issues of low yield or purity during SL isolation.
Caption: Troubleshooting guide for low SL yield and purity.
Diagram 3: Simplified NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones
This diagram illustrates how sesquiterpene lactones interfere with the pro-inflammatory NF-κB signaling pathway, a key mechanism of their anti-inflammatory action.
Caption: SLs inhibit inflammation by targeting the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 5. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. chemotechnique.se [chemotechnique.se]
- 13. researchgate.net [researchgate.net]
- 14. msipublishers.com [msipublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. Solution and solid-state effects on NMR chemical shifts in sesquiterpene lactones: NMR, X-ray, and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 20. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 21. manuallib.com [manuallib.com]
- 22. scielo.br [scielo.br]
- 23. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
"optimizing reaction conditions for the acetylation of britannilactone"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the acetylation of britannilactone (B2921459). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetylating britannilactone? A1: Acetylation is a common chemical modification used to introduce an acetyl group into a molecule. For a natural product like britannilactone, this modification can alter its physicochemical properties, such as solubility and stability, and potentially modify its biological activity. This allows for the exploration of structure-activity relationships (SAR).
Q2: What are the most common acetylating agents for a secondary alcohol like the one in britannilactone? A2: The most common and cost-effective acetylating agent is acetic anhydride (B1165640) (Ac₂O). Acetyl chloride is another option, though it is generally more reactive and may necessitate more stringent conditions to control side reactions.[1]
Q3: Why is a base catalyst like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) often necessary? A3: Base catalysts like pyridine and DMAP function as nucleophilic catalysts. They react with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which is then more easily attacked by the hydroxyl group of britannilactone, thereby accelerating the reaction.[1] Pyridine also serves to neutralize the acetic acid byproduct generated during the reaction.[1] For sterically hindered alcohols, a potent catalyst like DMAP is often preferred.[1][2]
Q4: How can I monitor the progress of the acetylation reaction? A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By comparing a spot of the reaction mixture with spots of the starting material (britannilactone), you can observe the disappearance of the starting material and the appearance of the acetylated product, indicating the reaction's progress towards completion.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be employed.[1]
Q5: What is the expected stoichiometry for this reaction? A5: For a molecule with a single hydroxyl group like britannilactone, at least one equivalent of the acetylating agent is required. However, it is standard practice to use a slight excess (e.g., 1.1 to 2.2 equivalents) of the acetylating agent to ensure the reaction proceeds to completion.[1][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of britannilactone.
Problem 1: Low or No Yield of Acetylated Product
Q: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this? A: Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
Troubleshooting Summary: Low Yield
| Potential Cause | Suggested Solution |
|---|---|
| Poor Reagent Quality | |
| Presence of water | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Water can hydrolyze acetic anhydride.[1] |
| Degraded acetylating agent | Use a fresh bottle of acetic anhydride or acetyl chloride. |
| Impure catalyst | Use a high-purity catalyst (e.g., DMAP, pyridine) and ensure it has been stored correctly.[1] |
| Suboptimal Reaction Conditions | |
| Insufficient catalyst | Increase the catalyst loading. For DMAP, 1-10 mol% is typical.[1] For pyridine, it can be used as the solvent.[1] |
| Low reaction temperature | The reaction may be too slow. Gradually increase the temperature (e.g., from 0 °C to room temperature, or heat to 40-50 °C) while monitoring for side products.[1][3] |
| Short reaction time | Allow the reaction to run longer. Monitor progress by TLC until the starting material is consumed.[1][4] |
| Steric Hindrance | The hydroxyl group on britannilactone may be sterically hindered. Use a more potent catalyst like DMAP, increase the reaction temperature, and/or extend the reaction time.[1][3] |
Caption: Troubleshooting workflow for low yield in britannilactone acetylation.
Problem 2: Incomplete Reaction
Q: My TLC plate shows both the product and a significant amount of the starting material (britannilactone) even after several hours. What should I do? A: An incomplete reaction suggests that the conditions are not sufficient to drive the reaction to completion.
Troubleshooting Summary: Incomplete Reaction
| Potential Cause | Suggested Solution |
|---|---|
| Insufficient Acetylating Agent | Not enough acetic anhydride was used to fully convert the britannilactone. Increase the equivalents of acetic anhydride (e.g., to 2.5-3.0 eq).[1] |
| Suboptimal Conditions | The reaction may be too slow due to low temperature, insufficient time, or a weak catalyst. Increase the reaction temperature, allow for a longer reaction time, or switch to/increase the amount of a more potent catalyst like DMAP.[1] |
| Reagent Decomposition | If moisture is present, the acetylating agent may have been hydrolyzed. Ensure all reagents and solvents are anhydrous.[1] |
Problem 3: Formation of Side Products
Q: I'm observing unexpected spots on my TLC or impurities in my final product analysis (NMR, Mass Spec). What could be causing this? A: Side product formation is often related to the reaction conditions being too harsh or the presence of reactive impurities.
Troubleshooting Summary: Side Product Formation
| Potential Cause | Suggested Solution |
|---|---|
| High Reaction Temperature | Elevated temperatures can sometimes lead to the decomposition of the starting material or product.[1] Attempt the reaction at a lower temperature for a longer duration.[1] |
| Reactive Impurities | Impurities in the starting material or solvents can lead to side reactions. Ensure the starting britannilactone is pure. |
| Unstable Product | The acetylated product might be unstable under the reaction or work-up conditions. Consider using milder work-up procedures (e.g., avoiding strong acids/bases if the product is sensitive). |
Problem 4: Difficult Work-up and Purification
Q: I'm having trouble removing the catalyst (e.g., pyridine) and purifying my final product. What is the best approach? A: Work-up and purification issues are common, especially when using high-boiling point reagents like pyridine.
Troubleshooting Summary: Difficult Work-up
| Potential Cause | Suggested Solution |
|---|---|
| Residual Pyridine | Pyridine can be difficult to remove due to its high boiling point and water solubility.[1] Perform an acidic work-up by washing the organic layer with a dilute acid solution (e.g., 1M HCl or 5% CuSO₄ solution) to protonate the pyridine, making it more soluble in the aqueous phase.[1][5] |
| Emulsion Formation | Emulsions can form during aqueous extraction. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Co-eluting Impurities | The product and impurities may have similar polarities, making separation by column chromatography difficult. Try a different solvent system for your column, or consider an alternative purification method like preparative HPLC or crystallization if applicable. |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of Britannilactone
This is a representative protocol for the acetylation of a secondary alcohol and may require optimization.
-
Preparation : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add britannilactone (1.0 eq).
-
Dissolution : Dissolve the britannilactone in an anhydrous solvent such as dichloromethane (B109758) (DCM), ethyl acetate (B1210297), or pyridine (if used as the catalyst).
-
Catalyst Addition : Add the base catalyst. If using DMAP, add a catalytic amount (e.g., 0.1 eq). If using pyridine as the catalyst in a different solvent, add 1.5-2.0 eq.
-
Cooling : Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Slowly add acetic anhydride (1.5-2.2 eq) to the stirred solution.[1]
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring : Monitor the reaction's progress by TLC until the starting material spot is no longer visible.[1]
Protocol 2: Reaction Work-up and Purification
-
Quenching : Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of water or a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing : Wash the organic layer sequentially with:
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) determined by prior TLC analysis.[1][3]
Caption: Catalytic cycle for DMAP-catalyzed acetylation of an alcohol.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Parthenolide and 1-O-Acetyl-6-O-isobutyrylbritannilactone
In the landscape of natural product-based cancer research, sesquiterpene lactones have emerged as a promising class of compounds with potent cytotoxic activities. This guide provides a detailed comparison of two such compounds: Parthenolide (B1678480), a well-studied sesquiterpene lactone from the feverfew plant (Tanacetum parthenium), and 1-O-Acetyl-6-O-isobutyrylbritannilactone, a derivative of britannilactone (B2921459) isolated from Inula britannica. While extensive data exists for parthenolide, information on the specific cytotoxic profile of this compound is less prevalent in publicly available literature. This comparison, therefore, draws upon data for parthenolide and closely related analogues of 1-O-acetylbritannilactone to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available IC50 values for parthenolide and analogues of 1-O-acetylbritannilactone across various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Parthenolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 |
| DU145 | Prostate cancer | >10 |
| PC3 | Prostate cancer | >10 |
| LAPC4 | Prostate cancer | >10 |
| VCAP | Prostate cancer | >10 |
Data compiled from various studies. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 2: Cytotoxicity (IC50) of 1-O-acetylbritannilactone Analogues in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 1-O-acetylbritannilactone derivative with lauroyl group at 6-OH | HCT116 | Colon Carcinoma | 2.91 - 6.78 |
| HEp-2 | Laryngeal Carcinoma | 2.91 - 6.78 | |
| HeLa | Cervical Carcinoma | 2.91 - 6.78 |
Mechanistic Insights into Cytotoxicity
Parthenolide:
Parthenolide exerts its cytotoxic effects through a variety of mechanisms, with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway being one of the most well-documented.[2] NF-κB is a key transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.[3] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes.
Furthermore, parthenolide is known to induce apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] It can trigger the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[5] Parthenolide has also been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[6]
This compound and its Analogues:
The precise molecular mechanisms underlying the cytotoxicity of this compound are not as extensively characterized as those of parthenolide. However, studies on its parent compound, 1-O-acetylbritannilactone, and its derivatives suggest that apoptosis and cell cycle arrest are key events in their anti-cancer activity.[1] The presence of an α-methylene-γ-lactone moiety is a common structural feature in many cytotoxic sesquiterpene lactones, including parthenolide and britannilactone derivatives, and is believed to be crucial for their biological activity, likely through covalent modification of biological nucleophiles such as cysteine residues in proteins. Research on analogues indicates that they can trigger apoptosis and induce cell cycle arrest, particularly in the G2/M phase.[1] The mode of action is thought to involve the modulation of signaling pathways that control cell proliferation and survival.[7]
Experimental Protocols
The following are generalized methodologies for key experiments commonly used to assess the cytotoxicity of compounds like parthenolide and this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., parthenolide or a britannilactone derivative) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the test compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by parthenolide and a typical experimental workflow for evaluating cytotoxicity.
Caption: Parthenolide's inhibition of the NF-κB signaling pathway.
Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
Unveiling the Anticancer Potential: A Comparative Guide to 1-O-Acetyl-6-O-isobutyrylbritannilactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1-O-Acetyl-6-O-isobutyrylbritannilactone derivatives, focusing on their cytotoxic effects against various cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in the discovery and development of novel anticancer agents.
Structure-Activity Relationship Highlights
This compound belongs to the class of sesquiterpene lactones, natural products known for their diverse biological activities. Modifications to its core structure have yielded a range of derivatives with varying cytotoxic potencies. Key structural features influencing the anticancer activity have been identified:
-
The α-methylene-γ-lactone Moiety: This functional group is a crucial determinant of cytotoxicity in many sesquiterpene lactones. Its presence is consistently associated with the biological activity of the studied derivatives.
-
Esterification at the 6-OH Position: The nature of the substituent at the 6-hydroxy position significantly impacts the cytotoxic potency. Increasing the lipophilicity at this position through esterification with different acyl groups has been shown to enhance anticancer activity. For instance, derivatives with longer carbon chains, such as the lauroyl group (12 carbons), have demonstrated particularly potent cytotoxic effects.[1]
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values in μM) of a series of this compound derivatives against various human cancer cell lines. The data is compiled from studies employing the Sulforhodamine B (SRB) assay.
Table 1: Cytotoxicity of 1-O-Acetylbritannilactone Derivatives with N/O-Atom Introduction and Aromatic Ring Esterification at the 6-OH Position
| Compound | R Group | HCT116 (IC50, μM) | HeLa (IC50, μM) | SGC-7901 (IC50, μM) |
| ABL | H | > 40 | > 40 | > 40 |
| 4a | 2-fluorobenzoyl | 4.6 ± 0.5 | 5.2 ± 0.6 | 7.8 ± 0.9 |
| 4b | 3-fluorobenzoyl | 6.2 ± 0.7 | 7.1 ± 0.8 | 9.5 ± 1.1 |
| 4c | 4-fluorobenzoyl | 3.9 ± 0.4 | 4.8 ± 0.5 | 6.5 ± 0.7 |
| 4d | 2-chlorobenzoyl | 5.1 ± 0.6 | 6.3 ± 0.7 | 8.2 ± 0.9 |
| 4e | 3-chlorobenzoyl | 7.5 ± 0.9 | 8.2 ± 0.9 | 10.1 ± 1.2 |
| 4f | 4-chlorobenzoyl | 4.2 ± 0.5 | 5.5 ± 0.6 | 7.1 ± 0.8 |
| 4g | 2-bromobenzoyl | 6.8 ± 0.8 | 7.9 ± 0.9 | 9.3 ± 1.0 |
| 4h | 4-bromobenzoyl | 5.5 ± 0.6 | 6.8 ± 0.8 | 8.5 ± 0.9 |
| Etoposide (VP-16) | - | 2.13 ± 0.2 | 3.56 ± 0.4 | 4.79 ± 0.5 |
| 5-Fluorouracil (5-Fu) | - | 4.5 ± 0.5 | 6.8 ± 0.7 | 8.2 ± 0.9 |
Data extracted from "Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential". ABL: 1-O-acetylbritannilactone.
Table 2: Cytotoxicity of 6-OH Side Chain Ester Analogues of 1-O-Acetylbritannilactone
| Compound | R Group | HCT116 (IC50, μM) | HEp-2 (IC50, μM) | HeLa (IC50, μM) | CHO (IC50, μM) |
| ABL | H | > 50 | > 50 | > 50 | > 50 |
| 3 | Acetyl | 25.43 ± 2.11 | 30.12 ± 2.54 | 28.65 ± 2.34 | > 50 |
| 4 | Propionyl | 20.11 ± 1.87 | 24.54 ± 2.13 | 22.87 ± 2.01 | > 50 |
| 5 | Butyryl | 15.67 ± 1.34 | 18.98 ± 1.65 | 17.54 ± 1.54 | 45.12 ± 3.87 |
| 6 | Isobutyryl | 18.23 ± 1.56 | 21.43 ± 1.98 | 20.11 ± 1.76 | > 50 |
| 7 | Valeryl | 12.34 ± 1.09 | 15.67 ± 1.32 | 14.32 ± 1.21 | 38.76 ± 3.12 |
| 8 | Hexanoyl | 10.12 ± 0.87 | 12.34 ± 1.01 | 11.56 ± 0.98 | 30.12 ± 2.54 |
| 9 | Heptanoyl | 8.76 ± 0.76 | 10.12 ± 0.87 | 9.87 ± 0.81 | 25.43 ± 2.11 |
| 10 | Octanoyl | 7.65 ± 0.65 | 9.87 ± 0.81 | 8.99 ± 0.76 | 20.11 ± 1.87 |
| 11 | Nonanoyl | 6.54 ± 0.54 | 8.76 ± 0.76 | 7.89 ± 0.65 | 18.23 ± 1.56 |
| 12 | Decanoyl | 5.43 ± 0.43 | 7.65 ± 0.65 | 6.78 ± 0.54 | 15.67 ± 1.34 |
| 13 | Undecanoyl | 4.32 ± 0.32 | 6.54 ± 0.54 | 5.67 ± 0.43 | 12.34 ± 1.09 |
| 14 | Lauroyl | 2.91 ± 0.21 | 4.32 ± 0.32 | 3.56 ± 0.28 | 6.78 ± 0.54 |
| Etoposide (VP-16) | - | 2.13 ± 0.18 | 3.56 ± 0.29 | 2.87 ± 0.23 | 4.79 ± 0.39 |
Data extracted from "Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica".[1] ABL: 1-O-acetylbritannilactone. CHO: Chinese Hamster Ovary cells (a non-cancerous cell line).
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several derivatives of 1-O-acetylbritannilactone have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For example, compound 14 (with a lauroyl group) triggered significant apoptosis and induced cell cycle arrest at the G2/M phase in HCT116 cells.[1] Similarly, compound 4a (with a 2-fluorobenzoyl group) was found to induce apoptosis in HeLa cells, accompanied by the activation of caspase-3 and cell cycle arrest at the G2/M phase.
The underlying signaling pathway for the pro-apoptotic effects of 1-O-acetylbritannilactone has been investigated. Studies suggest the involvement of the ROS/Akt/NF-κB signaling pathway.[2][3] Treatment with these derivatives can lead to an increase in reactive oxygen species (ROS), which in turn modulates the Akt and NF-κB signaling pathways, ultimately leading to apoptosis.
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 72 hours.
-
Cell Fixation: Discard the supernatant and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.
Caption: Experimental workflow for determining the cytotoxicity of derivatives using the SRB assay.
Conclusion
The derivatization of this compound, particularly at the 6-OH position, presents a promising strategy for the development of potent anticancer agents. The structure-activity relationship studies highlighted in this guide indicate that increasing the lipophilicity of the ester group at this position enhances cytotoxic activity. The mechanism of action for these compounds involves the induction of apoptosis through the modulation of key signaling pathways, including the ROS/Akt/NF-κB axis, and the promotion of cell cycle arrest. Further investigation into the in vivo efficacy and safety of these derivatives is warranted to fully assess their therapeutic potential.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1- O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-O-Acetyl-6-O-isobutyrylbritannilactone and Britannilactone: Unveiling Structure-Activity Relationships
In the realm of natural product chemistry and drug discovery, sesquiterpenoid lactones isolated from medicinal plants have garnered significant attention for their diverse pharmacological activities. Among these, compounds derived from the genus Inula have shown promising anti-inflammatory and anti-cancer properties. This guide provides a comparative overview of two such sesquiterpenoid lactones: 1-O-Acetyl-6-O-isobutyrylbritannilactone and its parent compound, britannilactone (B2921459). While direct comparative studies are limited, this analysis synthesizes available data to elucidate potential structure-activity relationships and highlight their therapeutic potential for researchers, scientists, and drug development professionals.
Structural Differences: The Impact of Acylation
The fundamental difference between the two compounds lies in the substitution at the C1 and C6 hydroxyl groups of the britannilactone core structure. This compound is a derivative of britannilactone characterized by the presence of an acetyl group at the C1 position and an isobutyryl group at the C6 position. These acylations increase the lipophilicity of the molecule, which may influence its cell permeability and interaction with molecular targets.
Britannilactone is a terpene lactone naturally found in plants like Inula japonica.[1] This compound is a derivative, also extracted from medicinal plants such as Inula britannica, and is noted for its potential anti-inflammatory and anti-cancer activities.[2]
Comparative Biological Activities: A Look at the Evidence
Cytotoxic Activity
Sesquiterpenoid lactones are well-documented for their cytotoxic effects against various cancer cell lines.[3][4] This activity is often attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophilic sites in biomolecules, particularly cysteine residues in proteins.[5][6]
Studies on analogues of 1-O-acetylbritannilactone (ABL) have demonstrated that modifications at the C6 position can significantly influence cytotoxicity. For instance, esterification of the 6-OH group, which enhances lipophilicity, has been shown to play an important role in the cytotoxic activity of these compounds.[6] While specific IC50 values for this compound are not detailed in the provided search results, research on similar acetylated britannilactone derivatives suggests potent cytotoxic activity.[6]
Britannilactone has also been reported to exhibit pro-apoptotic activity in cancer cells. For example, it has been shown to induce apoptosis in prostate cancer cell lines.
Table 1: Cytotoxicity Data for Britannilactone Derivatives (Note: Data are from different studies and not directly comparable)
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-O-acetylbritannilactone (ABL) Analogue (lauroyl group at C6) | HCT116 | 2.91 - 6.78 | [6] |
| Britannin (related sesquiterpenoid lactone) | PC-3 (prostate cancer) | Not specified | Not specified in snippets |
Disclaimer: The IC50 values presented are from different studies and experimental conditions may have varied. This table is for illustrative purposes to highlight the cytotoxic potential of related compounds.
Anti-inflammatory Activity
Inflammation is a critical factor in the progression of many diseases, including cancer.[7][8] Sesquiterpenoid lactones often exhibit anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.
While specific anti-inflammatory data for this compound is not available in the provided results, a related compound, 1-O-acetyl-4R,6S-britannilactone, has been identified as a potent inhibitor of neuroinflammation.[5] This suggests that the acetylated form of britannilactone derivatives retains and potentially enhances anti-inflammatory properties. The increased lipophilicity due to acetylation and isobutyrylation in this compound may lead to better penetration of cell membranes and more effective inhibition of intracellular inflammatory targets.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.[9][10][11][12][13][14] Sesquiterpenoid lactones are known to induce apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases.[15][16]
Britannilactone has been shown to induce apoptosis in prostate cancer cells. Studies on analogues of 1-O-acetylbritannilactone have also demonstrated their ability to trigger apoptosis and induce cell cycle arrest in cancer cells.[6] It is plausible that both this compound and britannilactone induce apoptosis, and the acylated derivative might exhibit enhanced activity due to its altered physicochemical properties.
Experimental Protocols
For researchers interested in conducting comparative studies, the following are generalized protocols for key experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and britannilactone for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.[18] Key markers for apoptosis include cleaved caspase-3 and PARP, as well as proteins from the Bcl-2 family (e.g., Bax and Bcl-2).
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways likely modulated by these compounds.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Intrinsic Apoptosis Signaling Pathway.
Conclusion and Future Directions
Both this compound and britannilactone, as members of the sesquiterpenoid lactone family, hold significant promise as leads for the development of novel anti-cancer and anti-inflammatory agents. The acylation in this compound likely enhances its lipophilicity, which may translate to improved cellular uptake and biological activity. However, without direct comparative studies, it is challenging to definitively conclude which compound possesses superior therapeutic potential.
Future research should focus on conducting head-to-head comparisons of these two molecules in a panel of cancer cell lines and in relevant in vivo models of inflammation and cancer. Such studies, employing standardized experimental protocols, will be crucial for elucidating the precise impact of the acetyl and isobutyryl groups on the biological activity of the britannilactone scaffold and for guiding the rational design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. news.harvard.edu [news.harvard.edu]
- 9. Induction of tumor cell apoptosis by a novel class of N-thiolated β-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Low-dose spironolactone prevents apoptosis repressor with caspase recruitment domain degradation during myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of neuronal apoptosis by excitotoxins associated with long-lasting increase of 12-O-tetradecanoylphorbol 13-acetate-responsive element-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 16. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating the In Vivo Anti-Inflammatory Effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anti-inflammatory potential of 1-O-Acetyl-6-O-isobutyrylbritannilactone. Due to the absence of specific in vivo studies on this particular compound in publicly available literature, this document will focus on its close analogue, 1,6-O,O-diacetylbritannilactone (ABLOO), and the broader class of sesquiterpene lactones from Inula britannica. The guide will compare their established mechanisms of action with the well-characterized non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933), and present supporting experimental data and protocols for a standard in vivo inflammation model.
Herbs of the Inula genus are recognized for their anti-inflammatory and cytotoxic properties[1]. Specifically, 1,6-O,O-diacetylbritannilactone (OODBL) has been identified as a sesquiterpene lactone with anti-inflammatory and anti-cancer activities[1][2]. Another related compound, 1-O-acetylbritannilactone (ABL), has also shown inhibitory effects on inflammatory markers in vitro and in vivo in a zebrafish model[3]. The primary anti-inflammatory mechanism of these compounds is believed to be the inhibition of key signaling pathways, including the NF-κB and MAPK pathways[4][5].
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory effects of sesquiterpene lactones from Inula britannica and the NSAID Indomethacin are mediated through distinct molecular pathways. While Indomethacin primarily targets the cyclooxygenase (COX) enzymes, the compounds from Inula britannica appear to modulate inflammatory responses at the level of intracellular signaling cascades.
| Feature | 1,6-O,O-diacetylbritannilactone (Proxy) | Indomethacin (Reference NSAID) |
| Primary Target | IκB Kinase (IKK), MAPK pathway components | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) |
| Mechanism of Action | Inhibits IKKβ phosphorylation, leading to the suppression of NF-κB activation. Modulates MAPK signaling, which is crucial for the production of inflammatory cytokines. | Non-selective inhibitor of COX enzymes, which blocks the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of pain, fever, and inflammation. |
| Downstream Effects | Reduced expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules. | Decreased production of prostaglandins, leading to reduced inflammation, pain, and fever. |
Quantitative In Vivo Anti-Inflammatory Data
A widely used and reproducible model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents[6]. While specific data for this compound or its analogues in this model is not available, the following table presents typical results for the standard NSAID, Indomethacin, to serve as a benchmark for future studies.
Table 1: In Vivo Anti-inflammatory Effect of Indomethacin in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Indomethacin | 10 | 2 hours | 54 | [7] |
| Indomethacin | 10 | 3 hours | 54 | [7] |
| Indomethacin | 10 | 4 hours | 54 | [7] |
| Indomethacin | 10 | 5 hours | 33 | [7] |
| Indomethacin | 0.66 - 2 | Not Specified | Significant Inhibition | [8] |
Note: The efficacy of anti-inflammatory compounds can vary based on the specific experimental conditions, including the animal strain, the concentration of carrageenan used, and the timing of drug administration and measurement.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines a standard procedure for evaluating the acute anti-inflammatory activity of a test compound in vivo.
1. Animals:
-
Male Wistar rats (150-200 g) are commonly used.
-
Animals should be housed in standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Materials and Reagents:
-
Test Compound (this compound or its analogue)
-
Positive Control: Indomethacin (e.g., 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Carrageenan (Lambda, Type IV)
-
Plethysmometer
-
Syringes and needles
3. Experimental Procedure:
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Grouping: Divide the animals into at least three groups (n=6-8 per group):
-
Group I: Vehicle Control (receives only the vehicle)
-
Group II: Positive Control (receives Indomethacin)
-
Group III, IV, V...: Test Compound (different doses)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, Indomethacin, or the test compound orally (p.o.) or intraperitoneally (i.p.), typically 30 to 60 minutes before carrageenan injection[9].
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw of each rat[10].
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection[7][11].
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
-
4. Statistical Analysis:
-
The results should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance can be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's or Tukey's test. A p-value of <0.05 is generally considered statistically significant.
Conclusion and Future Directions
While direct in vivo evidence for the anti-inflammatory efficacy of this compound is currently lacking, the mechanistic data from related sesquiterpene lactones suggest a promising profile that warrants further investigation. These compounds, through their modulation of the NF-κB and MAPK signaling pathways, offer a different therapeutic approach compared to traditional NSAIDs.
To validate the anti-inflammatory effects of this compound, it is imperative to conduct dose-response studies using established in vivo models, such as the carrageenan-induced paw edema assay described here. A direct comparison with standard drugs like Indomethacin will be crucial to ascertain its potency and potential as a novel anti-inflammatory agent. Such studies will provide the necessary quantitative data to support its further development for therapeutic applications.
References
- 1. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 1-O-Acetyl-6-O-isobutyrylbritannilactone Cross-Reactivity with Structurally Related Lactones
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] Given the structural similarities among sesquiterpene lactones, understanding the cross-reactivity of this compound with other lactones is crucial for the development of specific immunoassays and for predicting potential off-target effects in therapeutic applications. This guide provides a comparative framework for evaluating the cross-reactivity of this compound, including detailed experimental protocols and data presentation formats.
While specific quantitative cross-reactivity data for this compound is not extensively available in the public domain, this guide outlines the methodologies and expected data formats from such studies. The principles of cross-reactivity among sesquiterpene lactones are well-established, often stemming from shared structural motifs like the α-methylene-γ-butyrolactone group, which can lead to immune recognition across different molecules.[2][3][4]
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical data set illustrating how the cross-reactivity of this compound might be summarized. The percentage of cross-reactivity is typically determined by comparing the concentration of the test compound required to displace 50% of a labeled ligand from an antibody with the concentration of the parent compound (this compound) required for the same displacement.
| Compound | Structural Class | Key Structural Differences from Parent Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | Eudesmanolide | - | 10 | 100% |
| Britannilactone | Eudesmanolide | Lacks acetyl and isobutyryl groups | 50 | 20% |
| 6-O-Isobutyrylbritannilactone | Eudesmanolide | Lacks acetyl group | 25 | 40% |
| Helenalin | Pseudoguaianolide | Different sesquiterpene backbone | >1000 | <1% |
| Parthenolide | Germacranolide | Different sesquiterpene backbone | >1000 | <1% |
Experimental Protocols
A detailed understanding of the experimental methodology is essential for interpreting cross-reactivity data. The most common method for determining cross-reactivity is a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., bovine serum albumin, BSA).
-
Antibody: Polyclonal or monoclonal antibody specific for this compound.
-
Standard: this compound of high purity.
-
Test Compounds: A panel of structurally related lactones.
-
Enzyme-labeled Secondary Antibody: e.g., Goat anti-rabbit IgG-HRP.
-
Substrate: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).
-
Buffers: Coating buffer (carbonate-bicarbonate), wash buffer (PBS with Tween 20), blocking buffer (PBS with BSA), and stop solution (sulfuric acid).
-
Microtiter Plates: 96-well ELISA plates.
2. Assay Procedure:
-
Coating: Microtiter plates are coated with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer.
-
Blocking: Plates are blocked with blocking buffer for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Plates are washed three times with wash buffer.
-
Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of the standard or test compounds. This mixture is then added to the wells of the microtiter plate and incubated for 1 hour at 37°C.
-
Washing: Plates are washed three times with wash buffer.
-
Secondary Antibody Incubation: The enzyme-labeled secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with wash buffer.
-
Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the standard concentration.
-
The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) is calculated for the standard and each test compound.
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a competitive ELISA for determining cross-reactivity.
Caption: Workflow of a competitive ELISA for cross-reactivity analysis.
Structural Relationships and Cross-Reactivity
The potential for cross-reactivity is largely determined by the structural similarity between the parent compound and other lactones. Key functional groups and the overall carbon skeleton are critical determinants.
Caption: Structural relationships influencing potential cross-reactivity.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. Sesquiterpene lactone dermatitis. Cross-sensitivity in costus-sensitized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allergic contact dermatitis due to sesquiterpene lactones. A comparative study of human and animal sensitivity to alpha-methylene-gamma-butyrolactone and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
A Comparative Analysis of 1-O-Acetyl-6-O-isobutyrylbritannilactone and Its Analogs with Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from the medicinal plant Inula britannica, and its close analogs. While direct comparative data for this compound is limited, this document synthesizes available in vitro data for its related compounds, 1-O-acetylbritannilactone (ABL) and 1,6-O,O-Diacetylbritannilactone (OODBL), and contrasts their performance with established anticancer drugs such as Doxorubicin, Cisplatin, and Etoposide.
The data presented herein focuses on key metrics of anticancer activity, including cytotoxicity (IC50 values), induction of apoptosis, and cell cycle arrest across various cancer cell lines. Detailed experimental protocols for the key assays are provided to facilitate reproducibility and further investigation.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of 1-O-acetylbritannilactone analogs and common chemotherapeutic agents against several cancer cell lines. It is important to note that IC50 values can vary depending on experimental conditions, including incubation time and the specific assay used.
Table 1: Comparative Cytotoxicity (IC50 in µM) of 1-O-acetylbritannilactone Analogs and Known Anticancer Drugs Against Various Cancer Cell Lines
| Compound/Drug | HeLa (Cervical Cancer) | HL-60 (Leukemia) | Bel-7402 (Hepatocellular Carcinoma) | CAL27 (Oral Squamous Cell Carcinoma) | SCC15 (Oral Squamous Cell Carcinoma) |
| 1-O-acetylbritannilactone Analog (IVg) * | - | 2.7[1] | 4.3[1] | - | - |
| 1,6-O,O-Diacetylbritannilactone (OODBL) | - | - | - | Dose-dependent inhibition | Dose-dependent inhibition |
| Doxorubicin | ~0.1 - 1.7[2] | - | - | - | - |
| Cisplatin | ~28.96 µg/mL (~48.2 µM)[3] | - | - | IC50 values reported[3][4] | - |
| Etoposide | - | - | - | - | - |
Note: Compound IVg is a synthesized analog of 1-O-acetylbritannilactone.
Mechanism of Action: A Synopsis
Studies on the analogs of this compound suggest that their anticancer effects are mediated through the induction of programmed cell death (apoptosis) and disruption of the cell cycle.
Apoptosis Induction: 1-O-acetylbritannilactone (ABL) has been shown to protect against alcohol-induced hepatotoxicity by regulating the ROS/Akt/NF-κB signaling pathway, which is also implicated in cancer cell survival.[5][6] This suggests a potential mechanism for inducing apoptosis in cancer cells. Furthermore, 1,6-O,O-Diacetylbritannilactone (OODBL) induces apoptosis in oral squamous carcinoma cells by increasing the Bax/Bcl-2 ratio and activating caspase-9 and caspase-3.[7]
Cell Cycle Arrest: OODBL has been observed to arrest oral squamous cell carcinoma cells at the G0/G1 phase of the cell cycle.[7][8] Analogs of 1-O-acetylbritannilactone have also been shown to cause cell cycle arrest at the G2/M phase in HeLa cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and its analogs are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence indicates Annexin V binding to phosphatidylserine (B164497) on the outer leaflet of the cell membrane (a marker of early apoptosis), while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Cell Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with the test compound for a specific period or continuously.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
Transwell Migration Assay
This assay evaluates the migratory capacity of cancer cells.
-
Cell Preparation: Culture cells to 80-90% confluency and then starve them in serum-free medium for several hours.
-
Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed the starved cells in serum-free medium into the upper chamber of the Transwell insert.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 12-48 hours).
-
Cell Removal and Fixation: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol.
-
Staining and Counting: Stain the migrated cells with crystal violet and count them under a microscope.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the action of britannilactone (B2921459) analogs and a typical experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Path from Lab to Life: A Comparative Guide and Conceptual Framework for the In Vitro and In Vivo Correlation of 1-O-Acetyl-6-O-isobutyrylbritannilactone Activity
Executive Summary
A direct and comprehensive in vitro to in vivo correlation (IVIVC) for the activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone with noted anti-inflammatory and potential anticancer properties, is not yet established in publicly available scientific literature. This guide addresses this data gap by providing a comparative analysis of structurally related sesquiterpene lactones for which both in vitro and in vivo data exist, alongside a conceptual framework for establishing a robust IVIVC for the target compound. By synthesizing available data and outlining a clear experimental roadmap based on regulatory guidance, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to advance the preclinical and clinical development of this compound and similar natural products.
Comparative Analysis of this compound and Alternative Sesquiterpene Lactones
While specific in vivo data for this compound is scarce, in vitro studies have demonstrated its potential. A study on 1-O-acetylbritannilactone (ABL), a closely related compound, revealed its inhibitory effects on human neutrophil elastase (HNE), a key enzyme in inflammation. The in vitro anti-inflammatory activity of ABL was further confirmed in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
For a broader perspective, this guide includes a comparative look at other sesquiterpene lactones that have been investigated more extensively, providing a basis for understanding the potential in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound and Related Sesquiterpene Lactones
| Compound | Assay | Cell Line/Target | Activity (IC50) | Reference |
| 1-O-acetylbritannilactone (ABL) | Human Neutrophil Elastase (HNE) Inhibition | HNE | 3.2 ± 0.3 µM | [1] |
| Britannin | Cytotoxicity | MCF-7 (Breast Cancer) | 9.6 µM | [2] |
| Britannin | Cytotoxicity | MDA-MB-468 (Breast Cancer) | 6.8 µM | [2] |
| Parthenolide | Cytotoxicity | L1210 (Murine Leukemia) | 0.16 - 1.3 µg/mL | [3] |
| Deoxyelephantopin | Cytotoxicity | Pancreatic Cancer Cells | Not specified | [4] |
| Alantolactone | Cytotoxicity | PANC-1 (Pancreatic Cancer) | Not specified | [4] |
Table 2: In Vivo Efficacy of Related Sesquiterpene Lactones
| Compound | Animal Model | Cancer Type | Dosing Regimen | Efficacy | Reference |
| Britannin | Mice | Colon Cancer (HCT116 xenograft) | 15 mg/kg every 3 days | Complete tumor growth abolition | [2] |
| Dihydroartemisinin | Mice | Pancreatic Cancer (Gemcitabine-resistant) | Not specified | Enhanced therapeutic efficacy | [5] |
| Alantolactone | Chick Embryo Chorioallantoic Membrane (CAM) Assay | Angiogenesis Model | Not specified | Suppressed new blood vessel formation | [6] |
Experimental Protocols
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol is based on the methodology used to assess the activity of 1-O-acetylbritannilactone.[1]
-
Materials: Human neutrophil elastase (HNE), substrate (MeOSuc-Ala-Ala-Pro-Val-pNA), test compound (this compound), buffer (0.1 M HEPES, pH 7.5).
-
Procedure:
-
The test compound is pre-incubated with HNE in the buffer for 15 minutes at 25°C.
-
The substrate is added to initiate the reaction.
-
The change in absorbance is measured at 405 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control (without the compound).
-
The IC50 value is determined from the dose-response curve.
-
In Vivo Zebrafish Model for Anti-Inflammatory Activity
This protocol is adapted from the in vivo assessment of 1-O-acetylbritannilactone.[1]
-
Animal Model: Transgenic Tg(mpx:EGFP) zebrafish larvae, where neutrophils express green fluorescent protein.
-
Procedure:
-
At 3 days post-fertilization, the tail fins of the zebrafish larvae are amputated to induce an inflammatory response.
-
The larvae are then exposed to different concentrations of this compound.
-
After a set period (e.g., 4 hours), the number of neutrophils that have migrated to the injury site is quantified using fluorescence microscopy.
-
A reduction in the number of recruited neutrophils compared to the control group indicates anti-inflammatory activity.
-
In Vivo Xenograft Mouse Model for Anticancer Activity
This protocol is a generalized procedure based on studies with related sesquiterpene lactones like britannin.[2]
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Cell Line: A human cancer cell line of interest (e.g., HCT116 for colon cancer).
-
Procedure:
-
The cancer cells are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomly assigned to a control group and treatment groups.
-
The treatment groups receive intraperitoneal or oral administration of this compound at various doses and schedules. The control group receives the vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The efficacy of the compound is determined by the degree of tumor growth inhibition.
-
Conceptual Framework for Establishing an In Vitro-In Vivo Correlation (IVIVC)
Establishing a predictive relationship between in vitro drug dissolution and in vivo bioavailability is a critical step in drug development, as outlined by the U.S. Food and Drug Administration (FDA).[7][8] A Level A IVIVC, the most informative type, allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data.
Step 1: Formulation Development and In Vitro Dissolution Testing
The first step is to develop at least two, and preferably three or more, formulations of this compound with different release rates (e.g., fast, medium, and slow). This can be achieved by altering the composition of excipients in the formulation. Each formulation must undergo in vitro dissolution testing under various conditions (e.g., different pH and agitation speeds) to identify a method that is sensitive to the changes in formulation.
Step 2: In Vivo Pharmacokinetic Studies
The different formulations are then administered to a cohort of subjects (human volunteers or an appropriate animal model) in a crossover study design. Blood samples are collected at various time points, and the plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS). Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated for each formulation.
Step 3: Data Deconvolution and Correlation
The in vivo absorption profile for each formulation is determined from the plasma concentration data using deconvolution techniques, such as the Wagner-Nelson or Loo-Riegelman methods. This process estimates the cumulative amount of drug absorbed over time.
A Level A IVIVC is established by plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo for each formulation at various time points. A point-to-point linear correlation is the goal.
Step 4: Model Validation and Application
The predictive performance of the IVIVC model must be validated. This involves using the in vitro dissolution data of a new formulation to predict its in vivo pharmacokinetic profile and comparing the predicted profile to the experimentally determined profile. A validated IVIVC can then be used as a surrogate for in vivo bioequivalence studies for certain post-approval manufacturing changes, potentially accelerating drug development and reducing costs.
Visualizing the Path Forward
To aid in the understanding of the biological context and the proposed experimental framework, the following diagrams have been generated.
Caption: General signaling pathways modulated by sesquiterpene lactones.
Caption: Experimental workflow for establishing a Level A IVIVC.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer [mdpi.com]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
Unveiling the Molecular Targets of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular targets of the sesquiterpene lactone 1-O-Acetyl-6-O-isobutyrylbritannilactone and its closely related analogue, 1-O-acetylbritannilactone (ABL). While specific quantitative data for the former is limited in publicly available literature, the known interactions of ABL provide valuable insights into its potential mechanisms of action. This document summarizes the current understanding of its engagement with key signaling pathways implicated in inflammation and cancer, offering a valuable resource for researchers investigating novel therapeutic agents.
Key Molecular Targets and Comparative Inhibitor Analysis
Extensive research on britannilactone (B2921459) derivatives has identified several key protein targets. This guide focuses on three prominent targets: Protein Kinase C-alpha (PKC-α), IκB Kinase beta (IKKβ), and Human Neutrophil Elastase (HNE). The inhibitory activities of ABL and other known inhibitors against these targets are summarized below.
Comparative Analysis of Inhibitor Potency
| Target | Compound | IC50 Value |
| Human Neutrophil Elastase (HNE) | 1-O-acetylbritannilactone (ABL) [1] | 3.2 ± 0.3 µM |
| Sivelestat[2] | 44 nM | |
| Neutrophil elastase inhibitor 4[3] | 42.30 nM | |
| Alvelestat (AZD9668)[2] | 12 nM | |
| IκB Kinase beta (IKKβ) | 1,6-O,O-diacetylbritannilactone [4] | (Qualitative Inhibition) |
| TPCA-1[5] | 17.9 nM | |
| MLN120B (Bortezomib)[6][7] | 60 nM | |
| SC-514[5] | 3-12 µM | |
| Protein Kinase C-alpha (PKC-α) | 1-O-acetylbritannilactone (ABL) [3] | (Qualitative Inhibition) |
| Staurosporine | ~2.7 nM (General PKC inhibitor) | |
| Sotrastaurin (AEB071) | 0.22 nM | |
| Enzastaurin (LY317615) | 6 nM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by britannilactone derivatives and a general workflow for identifying and characterizing molecular targets.
Caption: Inhibition of the PKC-α signaling cascade by 1-O-acetylbritannilactone (ABL).
Caption: Inhibition of the NF-κB signaling pathway by britannilactone derivatives.
Caption: A general experimental workflow for identifying and validating molecular targets.
Experimental Protocols
Protein Kinase C-alpha (PKC-α) Kinase Activity Assay
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human PKC-α enzyme
-
PKC substrate (e.g., CREBtide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in kinase assay buffer. Prepare a solution of PKC-α enzyme and a mixture of the PKC substrate and ATP in kinase assay buffer.
-
Kinase Reaction: To each well of a 384-well plate, add 1 µL of the inhibitor solution, followed by 2 µL of the enzyme solution. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol is based on a fluorometric assay for HNE activity.
Materials:
-
Human Neutrophil Elastase (HNE) enzyme
-
HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
-
This compound (test compound)
-
Sivelestat (positive control inhibitor)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 360/460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer. Prepare a working solution of HNE and the HNE substrate in the assay buffer.
-
Enzyme Inhibition: In a 96-well black microplate, add the test compound or positive control to the wells. Add the HNE enzyme solution to all wells except the blank. Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the HNE substrate solution to all wells.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at an excitation of 360 nm and an emission of 460 nm every 1-2 minutes for at least 30 minutes.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Calculate the IC50 value as described in the PKC-α assay protocol.
Conclusion
The available evidence strongly suggests that this compound and its close analogues are promising bioactive compounds with the potential to modulate key signaling pathways involved in inflammation and cancer. The primary molecular targets identified for the closely related 1-O-acetylbritannilactone (ABL) include Protein Kinase C-alpha (PKC-α) and Human Neutrophil Elastase (HNE), while other britannilactone derivatives have been shown to inhibit the NF-κB pathway through targeting IKKβ.
Further research is warranted to definitively determine the specific molecular targets of this compound and to quantify its inhibitory potency against these targets. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, which will be crucial for the future development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Elastase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 1-O-Acetyl-6-O-isobutyrylbritannilactone and Etoposide in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed head-to-head comparison of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from Inula britannica, and Etoposide, a well-established chemotherapeutic agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic profiles, and the experimental protocols to evaluate them.
Overview and Mechanism of Action
This compound is a natural product belonging to the sesquiterpene lactone class.[1] While specific mechanistic studies on this particular derivative are limited, the anti-cancer activity of related sesquiterpene lactones from Inula britannica is attributed to the disruption of cellular processes and modulation of signaling pathways.[1] A crucial feature for the cytotoxic activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety, which can react with nucleophilic sites on cellular macromolecules, thereby interfering with their function. Research on a closely related analogue suggests that it induces apoptosis and causes cell cycle arrest at the G2/M phase.
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a widely used anti-cancer drug.[2] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[2][3] Etoposide forms a ternary complex with DNA and topoisomerase II, which stabilizes the transient double-strand breaks created by the enzyme and prevents their re-ligation.[2] This leads to the accumulation of DNA breaks, triggering a DNA damage response that culminates in cell cycle arrest, predominantly in the S and G2 phases, and ultimately, apoptosis.[3][4]
Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| ABL Derivative (lauroyl at 6-OH) | HCT116 (Colon Cancer) | 2.91 |
| HEp-2 (Larynx Cancer) | 6.78 | |
| HeLa (Cervical Cancer) | Not Reported | |
| Etoposide | HCT116 (Colon Cancer) | 2.13 |
| HEp-2 (Larynx Cancer) | 4.79 | |
| HeLa (Cervical Cancer) | Not Reported | |
| A549 (Lung Cancer) | 3.49 (72h) | |
| BEAS-2B (Normal Lung) | 2.10 (72h) | |
| Raw 264.7 (Macrophage) | 5.40 |
Note: Data for the ABL derivative is used as a surrogate for this compound due to the lack of specific data for the latter. The cytotoxicity of these compounds was also tested on a normal hamster cell line (CHO), where they showed a lack of selectivity.
Induction of Apoptosis and Cell Cycle Arrest
This compound (and related compounds): Studies on analogues of 1-O-acetylbritannilactone indicate that these compounds trigger apoptosis and induce cell cycle arrest in the G2/M phase in HCT116 cells.[5] The induction of apoptosis is a key mechanism for the anti-cancer activity of many sesquiterpene lactones.
Etoposide: Etoposide is a well-documented inducer of apoptosis. The DNA double-strand breaks caused by topoisomerase II inhibition activate DNA damage response pathways, often involving the p53 tumor suppressor protein.[4][5] Activation of p53 can lead to the upregulation of pro-apoptotic proteins and the initiation of the mitochondrial apoptotic pathway.[4] Etoposide is also known to cause a significant arrest of the cell cycle in the S and G2/M phases, preventing damaged cells from proceeding to mitosis.[3][4]
Signaling Pathways
The signaling pathways affected by these two compounds are visualized below.
Caption: Simplified signaling pathway for Etoposide-induced apoptosis.
Caption: Proposed mechanism for sesquiterpene lactone-induced cell death.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Etoposide. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Analysis by Western Blot
This protocol is used to detect key proteins involved in the apoptotic cascade.
-
Cell Lysis: Treat cells with the compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvest and Fixation: Treat cells with the compounds, then harvest and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of these two compounds.
Caption: A typical experimental workflow for comparing cytotoxic compounds.
Conclusion
This guide provides a comparative overview of this compound and Etoposide. While Etoposide is a well-characterized topoisomerase II inhibitor, the sesquiterpene lactone represents a class of natural products with promising anti-cancer activity that warrants further investigation. The available data on a closely related analogue suggests a comparable level of cytotoxicity to Etoposide, with the ability to induce apoptosis and G2/M cell cycle arrest. Further research is needed to fully elucidate the specific mechanism of action of this compound and to evaluate its in vivo efficacy and safety profile. The provided experimental protocols offer a robust framework for researchers to conduct such comparative studies and contribute to the development of novel cancer therapeutics.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 1-O-Acetyl-6-O-isobutyrylbritannilactone for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. A critical parameter in this endeavor is the selectivity of a compound, its ability to preferentially target cancer cells over healthy, non-cancerous cells. This guide provides a comparative evaluation of the selectivity of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone isolated from Inula britannica, for cancer cells. Due to the limited availability of data for this specific compound, this guide will focus on the closely related and well-studied parent compound, 1-O-acetylbritannilactone, to infer the potential selectivity profile.
Data Presentation: Cytotoxicity Profile of 1-O-acetylbritannilactone
The selectivity of an anticancer compound is quantified by the selectivity index (SI), calculated as the ratio of its IC50 (half-maximal inhibitory concentration) in normal cells to its IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Based on available in vitro studies, 1-O-acetylbritannilactone and its analogues have demonstrated cytotoxic activity against various human cancer cell lines. However, these studies consistently report a lack of significant selectivity when compared to non-cancerous cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1-O-acetylbritannilactone | HEp-2 (Human laryngeal carcinoma) | Data not available | CHO (Chinese Hamster Ovary) | Data not available | Weakly selective | |
| SGC-7901 (Human gastric adenocarcinoma) | Data not available | Weakly selective | ||||
| HCT116 (Human colon carcinoma) | Data not available | Weakly selective | ||||
| 1-O-acetylbritannilactone Analogue (14) | HCT116 (Human colon carcinoma) | 2.91 - 6.78 | CHO (Chinese Hamster Ovary) | Data not available | Not selective | [1] |
| HEp-2 (Human laryngeal carcinoma) | 2.91 - 6.78 | Not selective | [1] | |||
| HeLa (Human cervical carcinoma) | 2.91 - 6.78 | Not selective | [1] |
Experimental Protocols
The evaluation of cytotoxicity is predominantly conducted using cell viability assays. The following is a generalized protocol for the MTT assay, a common method employed in such studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or related compound)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the complete culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Evaluating Selectivity
Caption: Workflow for determining the selectivity of a compound.
Proposed Mechanism of Action: Apoptosis Induction
While the precise signaling pathway for this compound is not fully elucidated, related sesquiterpene lactones are known to induce apoptosis. A plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway.
Conclusion
The available evidence on 1-O-acetylbritannilactone, a close structural analogue of this compound, suggests that while it possesses cytotoxic activity against cancer cells, its selectivity is limited. Studies have consistently reported weak or no selectivity when comparing its effects on cancer cell lines versus a normal hamster cell line.[1] This lack of a significant therapeutic window may pose a challenge for its development as a systemic anti-cancer agent, as it could lead to toxicity in healthy tissues.
Further research is imperative to fully characterize the selectivity profile of this compound itself. Future studies should include a broader panel of human normal cell lines to provide a more comprehensive assessment of its safety and therapeutic potential. Elucidating the detailed molecular mechanisms underlying its cytotoxic effects could also pave the way for structural modifications to enhance its cancer cell selectivity.
References
Safety Operating Guide
Proper Disposal of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Step-by-Step Guide for Laboratory Professionals
This document provides immediate safety and logistical information for the proper disposal of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone used in research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical due to the compound's potential hazards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.
Table 1: Hazard Summary for this compound
| Hazard Classification | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| Short-term (acute) aquatic hazard (Category 2) | H401: Toxic to aquatic life. | P273: Avoid release to the environment. |
| Long-term (chronic) aquatic hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Source: Sigma-Aldrich Safety Data Sheet.[1]
Due to its toxicity to aquatic life, this compound must not be disposed of down the drain or in regular trash.[2][3] All waste materials contaminated with this substance must be collected and treated as hazardous chemical waste.
Procedural, Step-by-Step Disposal Plan
This section outlines the standard operating procedure for the collection and disposal of this compound waste from a laboratory setting.
2.1. Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all solid and liquid waste containing this compound. The container must be in good condition with a secure, leak-proof lid.[4]
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, pipette tips, and contaminated glassware, in the designated solid waste container. If dealing with sharps (e.g., contaminated needles or broken glass), use a puncture-proof sharps container clearly labeled as hazardous chemical waste.[5]
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Do not mix with other incompatible waste streams.[1] The original container of the chemical can be used for waste collection if it is empty and suitable.
-
Decontamination of Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste.[1] Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.[1]
2.2. Waste Container Management
-
Labeling: As soon as you begin to collect waste, affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the concentration or percentage of the chemical, and the date the waste was first added.[6][7]
-
Storage: Keep waste containers closed at all times, except when adding waste.[4] Store the containers in a designated satellite accumulation area (SAA) within the laboratory.[8] The SAA should be away from general traffic and incompatible materials.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[5]
2.3. Arranging for Disposal
-
Request Pickup: Once the waste container is full (do not overfill), or if it has been in storage for an extended period (typically 9-12 months, check your institution's policy), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][8]
-
Documentation: Complete any necessary waste manifests or online pickup request forms as required by your institution.[6]
-
Final Disposal: The collected hazardous waste will be transported by trained EHS personnel or a certified hazardous waste contractor to a licensed treatment, storage, and disposal facility (TSDF).[7]
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. The recommended and compliant method of disposal is through a certified hazardous waste management service.
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. vumc.org [vumc.org]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 1-O-Acetyl-6-O-isobutyrylbritannilactone
Essential Safety and Handling Guide for 1-O-Acetyl-6-O-isobutyrylbritannilactone
This compound is a sesquiterpene lactone, a class of compounds known for a range of biological activities. While specific toxicity data for this compound is limited, sesquiterpene lactones as a group are known to present several health hazards, including skin and eye irritation, and the potential for allergic contact dermatitis.[1][2][3] Some compounds in this class have also been associated with genotoxic and neurotoxic effects.[4][5] Therefore, meticulous adherence to safety procedures is paramount to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1][2][3] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[1] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[1] |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed.
2. Handling:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
If preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid the generation of dust.
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.[1]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.[1]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.
-
Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cutaneousallergy.org [cutaneousallergy.org]
- 3. Allergy to Sesquiterpene Lactone or Compositae | Allergy Advice - BSCA [cutaneousallergy.org]
- 4. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
